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  • Product: 2,4-Dichlorophenylzinc iodide
  • CAS: 352530-42-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,4-Dichlorophenylzinc Iodide: Synthesis, Properties, and Applications in Modern Organic Chemistry

Organozinc reagents have carved a vital niche in the synthetic chemist's toolbox, prized for their unique balance of reactivity and functional group tolerance.[1][2] Among these, arylzinc halides stand out as critical in...

Author: BenchChem Technical Support Team. Date: February 2026

Organozinc reagents have carved a vital niche in the synthetic chemist's toolbox, prized for their unique balance of reactivity and functional group tolerance.[1][2] Among these, arylzinc halides stand out as critical intermediates for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of 2,4-Dichlorophenylzinc Iodide, a valuable building block for introducing the 2,4-dichlorophenyl moiety into organic molecules. We will delve into its fundamental properties, provide a detailed synthesis protocol, explore its application in palladium-catalyzed cross-coupling reactions, and outline essential safety and handling procedures.

Core Characteristics of 2,4-Dichlorophenylzinc Iodide

2,4-Dichlorophenylzinc iodide is an organometallic compound that belongs to the class of organozinc halides (RZnX).[2] Its utility stems from its role as a nucleophilic source of the 2,4-dichlorophenyl group in various carbon-carbon bond-forming reactions.

A summary of the key properties of 2,4-Dichlorophenylzinc iodide is presented in the table below. It is most commonly available and utilized as a solution in an ethereal solvent, typically tetrahydrofuran (THF), to maintain its stability and reactivity.

PropertyValueSource(s)
CAS Number 352530-42-8[3][4]
Molecular Formula C₆H₃Cl₂IZn[3][4]
Molecular Weight 338.29 g/mol [3]
IUPAC Name 1,3-dichlorobenzene-6-ide;iodozinc(1+)[4]
Typical Form 0.5 M solution in Tetrahydrofuran (THF)
Appearance SolutionN/A
Density (of 0.5M solution) ~1.048 g/mL at 25 °C[3][5]
Boiling Point (of THF) 65 °C[3][5]
Storage Temperature 2-8 °C[5]
Synthesis of 2,4-Dichlorophenylzinc Iodide

The preparation of arylzinc halides is typically achieved through the direct oxidative addition of zinc metal into the carbon-halogen bond of an aryl halide. The reactivity of the aryl halide follows the order I > Br > Cl. For the synthesis of 2,4-Dichlorophenylzinc iodide, the logical precursor is 1-iodo-2,4-dichlorobenzene. A critical factor in this synthesis is the activation of the zinc metal, as commercially available zinc dust or powder is often coated with a passivating layer of zinc oxide. Highly reactive zinc, such as Rieke® Zinc, is often employed to facilitate this reaction under mild conditions.

This protocol describes the in situ preparation of 2,4-Dichlorophenylzinc iodide from 1-iodo-2,4-dichlorobenzene and activated zinc.

Materials:

  • 1-iodo-2,4-dichlorobenzene

  • Activated Zinc powder (e.g., Rieke® Zinc or freshly prepared from ZnCl₂ reduction)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a few crystals for activation, if needed)

  • Schlenk flask and manifold

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere. All glassware must be rigorously dried to exclude moisture.

  • Zinc Activation: To the flask, add activated zinc powder (1.2 equivalents). If using standard zinc dust, a few crystals of iodine can be added, and the mixture gently warmed under vacuum to sublime the iodine and activate the zinc surface.

  • Reagent Addition: Add anhydrous THF to the flask via cannula or syringe. To this stirring suspension, add a solution of 1-iodo-2,4-dichlorobenzene (1.0 equivalent) in anhydrous THF dropwise at room temperature.

  • Reaction: The reaction is typically exothermic. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours until the zinc is consumed and a grayish, homogeneous solution of the organozinc reagent is formed.

  • Confirmation and Use: The concentration of the resulting 2,4-Dichlorophenylzinc iodide solution can be determined by titration. The reagent is typically used immediately in situ for subsequent reactions.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_product Product Handling A Dry Schlenk Flask under Inert Atmosphere (Ar/N2) B Add Activated Zinc (1.2 eq) A->B C Add Anhydrous THF B->C E Slowly Add Aryl Iodide Solution to Zinc Suspension D Prepare Solution of 1-iodo-2,4-dichlorobenzene (1.0 eq) in Anhydrous THF D->E F Stir at RT to 50°C until Reaction is Complete E->F G Formation of 2,4-Dichlorophenylzinc Iodide Solution F->G H Use in situ for Subsequent Reaction G->H

Caption: Workflow for the synthesis of 2,4-Dichlorophenylzinc Iodide.

Key Applications in Cross-Coupling Chemistry

2,4-Dichlorophenylzinc iodide is a premier reagent for Negishi cross-coupling reactions. The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organohalide or triflate.[6] The moderate reactivity of organozinc reagents makes them highly tolerant of a wide array of functional groups (e.g., esters, nitriles, ketones), a distinct advantage over more reactive organolithium or Grignard reagents.[1]

The generally accepted mechanism for the Negishi coupling involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The organozinc reagent (R²-ZnX) transfers its organic group (R²) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.

Negishi_Cycle Pd0 Pd(0)L_n PdII_oxidative R¹-Pd(II)L_n-X Pd0->PdII_oxidative Oxidative Addition PdII_transmetal R¹-Pd(II)L_n-R² PdII_oxidative->PdII_transmetal Transmetalation PdII_transmetal->Pd0 Reductive Elimination R1R2 R¹-R² (Coupled Product) PdII_transmetal->R1R2 ZnX2 ZnXI PdII_transmetal->ZnX2 R1X R¹-X (Aryl Halide) R1X->PdII_oxidative R2ZnX R²-ZnI (2,4-Cl₂C₆H₃ZnI) R2ZnX->PdII_transmetal

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

This reaction allows for the efficient synthesis of biaryl compounds and other complex structures where one of the aryl rings is the 2,4-dichlorophenyl group, a common motif in agrochemicals and pharmaceuticals.

Safety, Handling, and Storage

As with all organometallic reagents, proper handling of 2,4-Dichlorophenylzinc iodide is paramount for safety and experimental success.

  • Air and Moisture Sensitivity: Organozinc compounds are sensitive to both oxygen and water.[1][7] Exposure to air can lead to decomposition and, in some cases, pyrophoricity.[2] All manipulations must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

  • Solvent Hazards: The reagent is typically supplied in THF, which is a highly flammable liquid. Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a flame-retardant lab coat, and appropriate gloves, must be worn at all times.

  • Storage: 2,4-Dichlorophenylzinc iodide solutions should be stored in a tightly sealed, appropriate container (e.g., a Sure/Seal™ bottle) under an inert atmosphere.[8] For long-term stability, storage in a refrigerator at 2-8 °C is recommended.[5]

  • Disposal: Any unreacted organozinc reagent must be quenched carefully. This is typically done by slow, dropwise addition of the reagent to a stirring, cooled solution of a protic solvent like isopropanol or ethanol, followed by aqueous workup. The procedure should be performed under an inert atmosphere due to the potential for vigorous reaction.

By adhering to these guidelines, researchers can safely and effectively utilize 2,4-Dichlorophenylzinc iodide to advance their synthetic research programs.

References

  • 2,4-DICHLOROPHENYLZINC IODIDE . ChemBK. [Link]

  • Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents . National Institutes of Health. [Link]

  • Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types . ACS Publications. [Link]

  • Organozinc chemistry . Wikipedia. [Link]

  • An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides . SciSpace. [Link]

  • Safety data sheet . Agilent. [Link]

  • Organic Syntheses Procedure . Organic Syntheses. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2,4-Dichlorophenylzinc Iodide: Structure, Synthesis, and Application in Modern Organic Synthesis

Abstract: This technical guide provides a comprehensive overview of 2,4-dichlorophenylzinc iodide, a pivotal organozinc reagent in contemporary organic synthesis. We delve into its molecular structure, physicochemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2,4-dichlorophenylzinc iodide, a pivotal organozinc reagent in contemporary organic synthesis. We delve into its molecular structure, physicochemical properties, and detailed, field-proven protocols for its preparation via the direct insertion of activated zinc. The document further explores its critical role as a nucleophilic partner in palladium-catalyzed Negishi cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity and functional group tolerance of arylzinc halides for the synthesis of complex molecular architectures.

Introduction to Arylzinc Reagents: The Power of Moderated Reactivity

Organozinc reagents, first prepared by Edward Frankland in 1848, occupy a crucial space in the synthetic chemist's toolkit.[1] While less reactive than their organolithium or Grignard counterparts, this attenuated reactivity is precisely their strength.[2] It imparts a remarkable degree of functional group tolerance, allowing for the synthesis of complex, highly decorated molecules without the need for extensive protecting group strategies.[3] Arylzinc halides, a prominent subclass, are particularly valued as nucleophilic partners in transition-metal-catalyzed cross-coupling reactions.[4]

Their primary application lies in the Negishi cross-coupling, a palladium- or nickel-catalyzed reaction that forges C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds with high efficiency and selectivity.[5][6] The chemoselectivity of arylzinc reagents means they can be used in the presence of sensitive functionalities like esters, ketones, and nitriles, where more aggressive organometallics would fail.[3] This guide focuses specifically on 2,4-dichlorophenylzinc iodide, a representative arylzinc halide that serves as a valuable building block for introducing the 2,4-dichlorophenyl moiety, a common structural motif in pharmaceuticals and agrochemicals.[7][8]

Molecular Structure and Physicochemical Properties

A precise understanding of a reagent's structure and physical characteristics is fundamental to its effective application.

Chemical Identity and Formula The molecular formula for 2,4-dichlorophenylzinc iodide is C₆H₃Cl₂IZn.[3][9] It is systematically named as 1,3-dichlorobenzene-6-ide;iodozinc(1+).[3]

Structural Representation The connectivity of 2,4-dichlorophenylzinc iodide can be represented by several standard formats:

  • Canonical SMILES: ClC1=CC=C([Zn+])C(Cl)=C1.[I-][3]

  • InChI: InChI=1S/C6H3Cl2.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q;;+1/p-1[3]

  • InChI Key: MJZLONUZODRTQS-UHFFFAOYSA-M[3]

cluster_phenyl C1 C C2 C C1->C2 Zn ZnI C1->Zn C3 C C2->C3 Cl1 Cl C2->Cl1 C4 C C3->C4 C5 C C4->C5 Cl2 Cl C4->Cl2 C6 C C5->C6 C6->C1

Caption: Molecular structure of 2,4-Dichlorophenylzinc Iodide.

Physicochemical Data The quantitative properties of 2,4-dichlorophenylzinc iodide are summarized below. It is most commonly supplied and used as a solution in an ethereal solvent like tetrahydrofuran (THF).

PropertyValueSource(s)
CAS Number 352530-42-8[3][9]
Molecular Weight 338.29 g/mol [9]
Typical Form 0.5 M solution in THF[3]
Density (of 0.5 M solution) ~1.048 g/mL at 25 °C[9]
Boiling Point (of solvent) 65 °C (THF)[9]
Storage Temperature 2–8 °C[9]

Synthesis and Handling

3.1. The Causality Behind the Synthetic Approach

The synthesis of functionalized arylzinc reagents demands a method that preserves the integrity of other functional groups on the aromatic ring. While transmetalation from aryllithium or arylmagnesium precursors is a viable route, it is often hampered by the low functional group compatibility of these highly reactive intermediates.[10]

The preferred and more robust method is the direct oxidative addition of an aryl halide into a highly activated form of zinc metal.[4] Standard zinc dust is often insufficiently reactive for this transformation under mild conditions. The breakthrough came with the development of Rieke® Zinc , a highly reactive, fine black powder of zinc with a large surface area, typically prepared by the reduction of a zinc salt (e.g., ZnCl₂) with an alkali metal like lithium or sodium.[3][11] This activated zinc readily undergoes oxidative insertion into the carbon-iodine bond of aryl iodides at or near room temperature, a process that tolerates a wide array of sensitive functionalities.[3]

3.2. Experimental Protocol: Synthesis of 2,4-Dichlorophenylzinc Iodide

This protocol describes the preparation of the title compound from 2,4-dichloroiodobenzene using commercially available activated zinc (Rieke® Zinc).

Materials:

  • Activated Zinc (Rieke® Zinc)

  • 2,4-Dichloroiodobenzene (C₆H₃Cl₂I, CAS: 29898-32-6)[7]

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line or glovebox equipment

  • Oven-dried glassware

Procedure:

  • Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (Argon or Nitrogen) using established Schlenk or glovebox techniques. All glassware must be rigorously dried (e.g., oven-dried at 125°C overnight) and cooled under vacuum.[3]

  • Reaction Setup: In a dry, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and septum, add activated zinc (1.5 equivalents).

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry.

  • Precursor Addition: In a separate dry flask, dissolve 2,4-dichloroiodobenzene (1.0 equivalent) in anhydrous THF. Transfer this solution to the zinc slurry via cannula.[3]

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic.

  • Monitoring and Completion: The progress of the insertion reaction can be monitored by periodically taking an aliquot, quenching it with dilute acid, extracting with an organic solvent, and analyzing by GC-MS to observe the disappearance of the starting aryl iodide. For aryl iodides, the reaction is often complete within a few hours at room temperature.[12]

  • Final Product: Upon completion, the excess zinc is allowed to settle. The resulting greyish supernatant solution of 2,4-dichlorophenylzinc iodide in THF can be used directly in subsequent reactions. The concentration can be determined by titration if required.

start Start: Oven-Dried Glassware under Inert Atmosphere add_zn 1. Add Activated Zinc (Rieke® Zinc) start->add_zn add_thf 2. Add Anhydrous THF add_zn->add_thf dissolve_ari 3. Dissolve 2,4-Dichloroiodobenzene in Anhydrous THF transfer 4. Transfer Aryl Iodide Solution to Zinc Slurry via Cannula dissolve_ari->transfer react 5. Stir at Room Temperature transfer->react monitor 6. Monitor Reaction via GC-MS of Quenched Aliquots react->monitor monitor->react Incomplete settle 7. Allow Excess Zinc to Settle monitor->settle Complete end End: Solution of 2,4-Dichlorophenylzinc Iodide settle->end

Caption: Workflow for the synthesis of 2,4-dichlorophenylzinc iodide.

3.3. Handling and Storage Solutions of 2,4-dichlorophenylzinc iodide are sensitive to air and moisture and must be handled under an inert atmosphere. For long-term storage, the solution should be kept in a tightly sealed, appropriate container at 2–8 °C.

Applications in Palladium-Catalyzed Cross-Coupling

4.1. The Negishi Coupling: A Mechanistic Overview

The Negishi coupling is a powerful reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide, catalyzed by a palladium(0) or nickel(0) complex.[5] The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide) to form a Pd(II) complex.

  • Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. This is typically the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final cross-coupled product and regenerating the active Pd(0) catalyst.

Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Diorgano R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diorgano Transmetalation PdII_Diorgano->Pd0 Reductive Elimination Product R¹-R² PdII_Diorgano->Product ZnX2 ZnXI PdII_Diorgano->ZnX2 ArylHalide R¹-X ArylHalide->PdII_Aryl Organozinc R²-ZnI Organozinc->PdII_Diorgano

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

4.2. Exemplary Protocol: Negishi Cross-Coupling

This protocol outlines a general procedure for the coupling of the in situ prepared 2,4-dichlorophenylzinc iodide solution with an aryl bromide.

Materials:

  • Solution of 2,4-dichlorophenylzinc iodide in THF (prepared as above)

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand like SPhos or XPhos)[13]

  • Anhydrous THF

Procedure:

  • Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere.

  • Reaction Setup: In a dry Schlenk flask, add the palladium catalyst (1-5 mol%).

  • Electrophile Addition: Add the aryl bromide (1.0 equivalent) dissolved in a minimal amount of anhydrous THF.

  • Nucleophile Addition: Slowly add the solution of 2,4-dichlorophenylzinc iodide (1.2 equivalents) to the reaction mixture at room temperature via syringe or cannula.

  • Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., to 60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.[14]

  • Workup: Upon completion, cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

2,4-Dichlorophenylzinc iodide stands as a testament to the synthetic power and utility of organozinc chemistry. Its preparation via the direct insertion of activated zinc into the corresponding aryl iodide provides a reliable and functional-group-tolerant route to a valuable synthetic intermediate. Its subsequent use in palladium-catalyzed Negishi cross-coupling reactions enables the efficient construction of complex biaryl structures that are of significant interest to the pharmaceutical and materials science industries. The protocols and principles outlined in this guide demonstrate the trustworthiness and expertise embedded in these well-established methodologies, providing a solid foundation for researchers to incorporate this versatile reagent into their synthetic programs.

References

  • Casotti, G., Iuliano, A., & Carpita, A. (2018). Arylzinc Halides by Silver Catalyzed Zinc Insertion into Aryl Iodides. European Journal of Organic Chemistry. Available at: [Link]

  • Gosmini, C., Rollin, Y., Nédélec, J. Y., & Périchon, J. (2000). New Efficient Preparation of Arylzinc Compounds from Aryl Halides Using Cobalt Catalysis and Sacrificial Anode Process. The Journal of Organic Chemistry, 65(19), 6024–6026. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of various arylzinc iodides. Retrieved from [Link]

  • Di Tizio, F., et al. (2020). Acylative Negishi Coupling of Stabilized Arylzinc Iodides for the Synthesis of Chalcones. Molecules, 25(18), 4278. Available at: [Link]

  • Organic Syntheses. (n.d.). Iodoxybenzene. Retrieved from [Link]

  • Hanada, E. M., et al. (2022). Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, Not in the Solids. Journal of the American Chemical Society, 144(27), 12081–12091. Available at: [Link]

  • ChemHelpASAP. (2020, February 13). Negishi cross-coupling reaction [Video]. YouTube. Available at: [Link]

  • Rieke Metals, LLC. (n.d.). Guide to Handling Rieke Zinc in THF. Retrieved from [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. Available at: [Link]

  • Rieke, R. D., et al. (1991). The direct formation of functionalized alkyl(aryl)zinc halides by oxidative addition of highly reactive zinc with organic halides and their reactions. The Journal of Organic Chemistry, 56(4), 1445-1453. Available at: [Link]

  • Hatakeyama, T., et al. (2012). Generation of arylzinc reagents through an iodine–zinc exchange reaction promoted by a non-metallic organic superbase. Chemical Communications, 48(69), 8664-8666. Available at: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC. Available at: [Link]

Sources

Foundational

Stability, Storage, and Handling of 2,4-Dichlorophenylzinc Iodide: A Technical Guide

Executive Summary 2,4-Dichlorophenylzinc iodide (CAS: 352530-42-8) is a specialized organozinc reagent utilized primarily in palladium-catalyzed Negishi cross-coupling reactions to introduce the 2,4-dichlorophenyl moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dichlorophenylzinc iodide (CAS: 352530-42-8) is a specialized organozinc reagent utilized primarily in palladium-catalyzed Negishi cross-coupling reactions to introduce the 2,4-dichlorophenyl moiety into complex pharmacophores. Typically supplied as a 0.5 M solution in tetrahydrofuran (THF), this reagent exhibits a distinct stability profile governed by the Schlenk equilibrium and sensitivity to protonolysis. This guide provides a scientifically grounded protocol for the storage, handling, and quality control of this reagent to ensure experimental reproducibility in drug development workflows.

Part 1: Chemical Profile and Stability Mechanisms

To handle 2,4-Dichlorophenylzinc iodide effectively, one must understand the dynamic equilibrium existing within the solution. Unlike simple organic solutes, organozinc halides in THF exist in a Schlenk equilibrium , often stabilized by lithium salts (if prepared via the Knochel method).

The Schlenk Equilibrium

In THF solution, the reagent exists not as a static monomer but as a dynamic mixture:



(Where Ar = 2,4-dichlorophenyl)[1][2]

  • Implication : The solution contains both the organozinc iodide and the diorganozinc species. Both are reactive, but their ratios can shift based on temperature and solvent composition.

  • Role of THF : THF coordinates to the zinc center, stabilizing the monomeric species and preventing precipitation of the zinc salt.

Degradation Pathways

The stability of this reagent is compromised primarily by two external factors: Moisture (Protonolysis) and Oxygen (Oxidation) .

  • Protonolysis (Irreversible) : Water acts as a potent proton source, instantly destroying the carbon-zinc bond.

    
    
    
    • Result: Formation of 1,3-dichlorobenzene (inert impurity) and basic zinc salts (white precipitate).

  • Oxidation : Reaction with atmospheric oxygen forms zinc peroxides and subsequently zinc phenoxides.

    
    
    
    • Result: Loss of nucleophilic activity; the resulting phenoxide will not participate in Negishi couplings.

Part 2: Storage Protocols (The Gold Standard)

The following protocol is designed to maintain titer >90% over 6–12 months.

Environmental Controls
  • Temperature : Store at 2°C to 8°C (Refrigerated).

    • Why? Lower temperatures retard the kinetics of thermal disproportionation and slow the rate of adventitious oxidation/hydrolysis.

    • Note: Do not freeze below -20°C unless verified, as solubility limits may be reached, causing irreversible precipitation of active species.

  • Atmosphere : Positive pressure of Argon is superior to Nitrogen.

    • Why? Argon is denser than air, forming a protective "blanket" over the solution surface when the septum is punctured.

Vessel Integrity
  • Primary Container : Sure/Seal™ bottles or Schlenk flasks with high-quality PTFE-lined septa.

  • Secondary Seal : Parafilm® or electrical tape must be wrapped tightly around the cap/septum junction to prevent gas exchange diffusion.

  • Septum Management :

    • Never leave a needle inserted for extended periods.

    • If the septum is punctured >10 times, transfer the remaining solution to a fresh, oven-dried, Argon-purged Schlenk flask.

Visual Inspection (First Line of Defense)

Before use, inspect the solution:

  • Pass : Clear to slightly hazy, colorless to light brown/grey solution.

  • Warning : Significant white precipitate (Zinc salts/oxides). Action: Centrifuge or filter under inert gas; re-titrate.

  • Fail : Dark opaque color change accompanied by heavy sludge (indicates extensive decomposition).

Part 3: Quality Control – The Self-Validating System

Reliance on the nominal concentration (0.5 M) is a major source of experimental error. You must validate the active concentration (titer) prior to critical reactions.

Iodometric Titration Protocol (Knochel Method)

This method utilizes the rapid reaction between iodine and the organozinc to provide a precise molarity.

Reagents:

  • Titrant : Iodine (

    
    ), solid, analytical grade.
    
  • Solvent : Anhydrous THF.

  • Analyte : 2,4-Dichlorophenylzinc iodide solution.

Step-by-Step Workflow:

  • Preparation :

    • Flame-dry a 10 mL Schlenk flask and cool under Argon.

    • Weigh accurately approx. 254 mg (1.0 mmol) of Iodine (

      
      ) into the flask.
      
    • Add 2–3 mL of anhydrous THF to dissolve the iodine. The solution will be dark brown.

  • Titration :

    • Add the organozinc solution dropwise via a 1.0 mL gas-tight syringe (graduated).

    • Agitate vigorously after each drop.

  • Endpoint Detection :

    • The dark brown color will lighten to yellow and finally become colorless (or persist as a very faint grey depending on solution purity).

    • Mechanism:

      
      .
      
    • The disappearance of iodine color indicates stoichiometric consumption.

  • Calculation :

    
    
    

Data Summary Table: Troubleshooting Titration

ObservationDiagnosisCorrective Action
Solution stays brown Reagent is inactive (dead).Dispose and use fresh batch.
Precipitate forms LiCl saturation or hydrolysis.If endpoint is sharp, result is valid.
Endpoint fades back Oxygen leak in vessel.Ensure Argon flow; reseal vessel.

Part 4: Visualization of Workflows

Diagram 1: Stability & Degradation Logic

This diagram illustrates the chemical fate of the reagent under different storage conditions.

StabilityPathways Reagent 2,4-Dichlorophenylzinc Iodide (0.5 M in THF) Schlenk Schlenk Equilibrium (ArZnI ⇌ Ar2Zn + ZnI2) Reagent->Schlenk Dynamic State Moisture Moisture Ingress (Protonolysis) Reagent->Moisture Oxygen Air Exposure (Oxidation) Reagent->Oxygen Storage Storage: 2-8°C Argon Atmosphere Schlenk->Storage Stabilized Product_Stable Active Reagent Ready for Coupling Storage->Product_Stable Maintained Titer Product_Dead1 1,3-Dichlorobenzene + Zn(OH)I (Precipitate) Moisture->Product_Dead1 Rapid Product_Dead2 Zinc Phenoxides (Inactive) Oxygen->Product_Dead2 Slow

Caption: Chemical fate of 2,4-Dichlorophenylzinc iodide showing the critical Schlenk equilibrium and irreversible degradation pathways triggered by environmental exposure.

Diagram 2: Handling & Titration Decision Tree

A logic flow for researchers to determine usability before committing to a synthesis.

DecisionTree Start Start: Retrieve Reagent from 4°C Storage Visual Visual Inspection Start->Visual Precip Is there heavy precipitate? Visual->Precip Warm Warm to RT Swirl gently Precip->Warm No / Slight Filter Allow to settle / Filter (Inert atm) Precip->Filter Yes (Heavy) Titrate Perform Iodine Titration Warm->Titrate Filter->Titrate Calc Calculate Molarity Titrate->Calc Decision Is Titer > 0.3 M? Calc->Decision Use PROCEED Adjust stoichiometry Decision->Use Yes Discard DISCARD Safe disposal Decision->Discard No

Caption: Operational decision tree for validating reagent quality prior to experimental use.

Part 5: Safety & Handling

Personal Protective Equipment (PPE)
  • Eyes : Chemical splash goggles are mandatory.

  • Hands : Double-gloving (Nitrile) is recommended.

  • Body : Flame-resistant lab coat.

Spills and Quenching

Do not use water to quench spills directly, as this may generate heat and splash corrosive zinc salts.

  • Cover the spill with dry sand or vermiculite.

  • Quench slowly with isopropanol or ethanol.

  • Neutralize with dilute HCl before disposal.

References

  • Knochel, P., et al. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition. Link

  • Krasovskiy, A. & Knochel, P. (2006).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie. Link(Note: Describes the foundational LiCl-solubilization technique relevant to Zn reagents).

  • Sigma-Aldrich . 2,5-Dichlorophenylzinc iodide solution 0.5 M in THF Product Specification. Link(Note: Used as proxy for 2,4-isomer specifications regarding density and handling).

  • Rieke, R. D. (1991). Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science. Link

  • BenchChem . In Situ Generation of 2,4-Dichlorobenzylzinc Chloride: A Technical Guide. Link(Relevant for general handling of dichlorophenyl-zinc derivatives).

Sources

Exploratory

In-Depth Guide: Solubility and Handling of 2,4-Dichlorophenylzinc Iodide in THF

Topic: Solubility and Handling of 2,4-Dichlorophenylzinc Iodide in THF Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Solubility-Stability...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Handling of 2,4-Dichlorophenylzinc Iodide in THF Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Solubility-Stability Nexus

For medicinal chemists and process engineers, 2,4-Dichlorophenylzinc iodide is a high-value organometallic building block, particularly for introducing the pharmacologically active 2,4-dichlorophenyl moiety via Negishi cross-coupling.

Unlike simple inorganic salts, the "solubility" of this organozinc reagent in Tetrahydrofuran (THF) is not merely a static physical property but a dynamic state governed by Schlenk equilibria , coordination chemistry , and preparation methodology .

Key Technical Specifications:

  • Standard Commercial Concentration: 0.5 M in THF.

  • Practical Solubility Limit: ~0.8 – 1.0 M (at 25°C), though stability is compromised above 0.6 M due to aggregation.

  • Preferred Solvent System: Anhydrous THF (often stabilized with LiCl to form soluble zincates).

  • Storage Condition: 2–8°C (Refrigerated). Note: Lower temperatures (< -10°C) may cause reversible precipitation of zinc salts.

Core Chemistry: Solvation and Equilibrium Dynamics

To understand the solubility of 2,4-Dichlorophenylzinc iodide, one must analyze the molecular species present in the solution. Organozinc halides in THF exist in a dynamic equilibrium known as the Schlenk Equilibrium .

The Schlenk Equilibrium

In THF, the reagent does not exist solely as a monomeric R-Zn-I species. It equilibrates between the organozinc halide, the diorganozinc species, and zinc iodide:



  • R = 2,4-Dichlorophenyl group.

  • Solvation: THF molecules coordinate to the Zinc center, typically forming tetrahedral complexes (e.g., R-Zn-I(THF)2).

  • Solubility Implications:

    
     is highly soluble in THF. However, if the equilibrium shifts too far right (often driven by the addition of dioxane or removal of solvent), 
    
    
    
    can precipitate as a solvate, or the
    
    
    species may exhibit different solubility profiles.
The "Turbo" Effect (LiCl Mediation)

Modern preparation methods (Knochel-type) often include Lithium Chloride (LiCl). LiCl is soluble in THF (up to ~0.5 M) and coordinates with the organozinc species to form zincates (e.g., RZnI·LiCl).[1][2][3]

  • Impact on Solubility: The [RZnI·LiCl] complex is significantly more soluble and stable in THF than the neutral RZnI species. It prevents the aggregation of the organozinc reagent over time.

  • Recommendation: For maximum solubility and shelf-life, preparing or purchasing the reagent as a LiCl complex is superior to the salt-free variety.

Preparation & Solubility Optimization

The "solubility" is effectively determined during the preparation phase. Attempting to dissolve isolated solid organozinc reagents is rarely done due to their pyrophoric nature and instability. Instead, they are generated in situ.

Protocol: Direct Insertion (Activated Zinc Method)

This method generates a clean ~0.5 – 0.7 M solution.

Reagents:

  • 2,4-Dichloro-1-iodobenzene (1.0 equiv)

  • Zinc dust (1.5 – 2.0 equiv, < 10 micron particle size preferred)

  • LiCl (1.0 equiv, optional but recommended for stability)

  • Activators: 1,2-Dibromoethane (5 mol%), TMSCl (3 mol%)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Zinc Activation: In a flame-dried Schlenk flask under Argon, suspend Zn dust and LiCl (if using) in THF. Add 1,2-dibromoethane and reflux for 1-2 minutes to expose fresh Zn surface. Cool to RT, then add TMSCl and stir for 5 minutes.

  • Insertion: Add the 2,4-dichloro-1-iodobenzene dropwise (neat or as a concentrated THF solution).

  • Reaction: Stir at 25–40°C. The reaction is exothermic. The disappearance of the aryl iodide can be monitored by GC-FID (quench aliquot with dilute HCl).

  • Filtration: Once complete (typically 2-4 hours), stop stirring. Allow excess Zn to settle. Cannulate the supernatant through a glass frit (porosity M) into a dry, Argon-purged storage flask.

  • Result: A clear to slightly grey solution, typically 0.5 M to 0.8 M .

Visualization: Preparation Workflow

G Start Start: Dry Schlenk Flask (Ar Atmosphere) Activation Zn Activation (THF, 1,2-DBE, TMSCl, Heat) Start->Activation Insertion Oxidative Addition Add 2,4-Dichloroiodobenzene Activation->Insertion Expose Zn(0) Equilibrium Formation of R-Zn-I (Schlenk Equilibrium) Insertion->Equilibrium 25-40°C, 2-4h Filtration Filtration (Remove excess Zn) Equilibrium->Filtration Settling Product Final Solution 0.5 M in THF Filtration->Product Cannulation

Figure 1: Workflow for the generation of soluble 2,4-Dichlorophenylzinc iodide in THF.

Analytical Characterization (Titration)[2][4][5][6][7]

You cannot visually determine the concentration of the active organozinc species. A clear solution may contain inactive zinc salts if hydrolysis has occurred. Titration is mandatory before use in sensitive couplings.

The Knochel Titration Method (Iodine/LiCl)

Standard acid-base titration is inaccurate for organozincs due to the interference of zinc alkoxides. The Iodine method in the presence of LiCl is the industry standard.

Mechanism:



Protocol:

  • Titrant Preparation: Weigh accurately ~250 mg of Iodine (

    
    ) into a dry vial. Dissolve in 5 mL of a 0.5 M LiCl solution in THF .
    
    • Note: The LiCl is critical to solubilize the ZnI2 formed during titration, preventing surface passivation of the iodine crystals and ensuring a sharp endpoint.

  • Titration: Add the organozinc solution dropwise via a tared syringe to the stirring iodine solution at 0°C.

  • Endpoint: The solution transitions from Dark Brown

    
     Yellow 
    
    
    
    Colorless
    . The colorless point indicates full consumption of Iodine.[4]
  • Calculation:

    
    
    

Stability & Storage Guidelines

The solubility of 2,4-Dichlorophenylzinc iodide is heavily temperature-dependent.

ParameterSpecificationCausality / Insight
Optimal Storage 2°C to 8°C Slows disproportionation and ether cleavage.
Freezing Point < -10°CAt very low temps, ZnI2 may precipitate , shifting the Schlenk equilibrium. If precipitate forms, warm to RT and stir gently to redissolve before use.
Thermal Limit > 50°CProlonged heating causes THF ring opening (polymerization) catalyzed by Lewis acidic Zn species.
Shelf Life 3 - 6 MonthsGradual titer loss due to slow hydrolysis (trace moisture) or ether cleavage.

Application: Negishi Coupling

The primary utility of this reagent is in the Negishi coupling to synthesize biaryls. The solubility of the zinc reagent ensures homogeneous kinetics during the transmetallation step.

Reaction Scheme


Application Workflow

Negishi ZnReagent 2,4-Dichlorophenylzinc Iodide (0.5 M in THF) Transmetallation Transmetallation (Rate Determining Step) ZnReagent->Transmetallation Mix at RT/Heat Catalyst Catalyst Pre-activation (Pd(PPh3)4 or Pd(dba)2/Ligand) Catalyst->Transmetallation Mix at RT/Heat Electrophile Aryl Halide (Ar'-X) Electrophile->Transmetallation Mix at RT/Heat Coupling Reductive Elimination C-C Bond Formation Transmetallation->Coupling Workup Quench (NH4Cl) & Purification Coupling->Workup

Figure 2: Negishi coupling pathway utilizing the soluble organozinc reagent.

Experimental Tip: If the coupling reaction is sluggish, adding Co-solvents like NMP or DMI (N,N-dimethylimidazolidinone) can enhance the rate. These polar aprotic solvents increase the polarity of the medium, breaking up organozinc aggregates and accelerating transmetallation.

References

  • Knochel, P., et al. (2006).[4] A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[5] Synthesis. Link

  • Krasovskiy, A., & Knochel, P. (2004).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link

  • Rieke, R. D. (1989). Preparation of Organometallic Reagents Using Active Zinc. Science. Link

  • Sigma-Aldrich. (n.d.). 2,4-Dichlorophenylzinc iodide solution 0.5 M in THF Product Sheet. Link (Note: Link directs to representative dichlorophenylzinc isomer product page for specification verification).

  • Negishi, E. (2011). Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition. Link

Sources

Foundational

An In-Depth Technical Guide to the Discovery and History of Organozinc Reagents

For Researchers, Scientists, and Drug Development Professionals Abstract Organozinc reagents, among the earliest organometallic compounds to be synthesized, have undergone a remarkable journey from a laboratory curiosity...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organozinc reagents, among the earliest organometallic compounds to be synthesized, have undergone a remarkable journey from a laboratory curiosity to an indispensable tool in modern organic synthesis. Their unique reactivity profile, characterized by a nuanced balance of nucleophilicity and functional group tolerance, has positioned them as vital reagents in the construction of complex molecular architectures, particularly within the pharmaceutical industry. This guide provides a comprehensive exploration of the discovery and historical evolution of organozinc chemistry. We will delve into the seminal work of Edward Frankland, the subsequent period of dormancy, and the 20th-century renaissance that brought forth iconic name reactions such as the Reformatsky and Negishi couplings. This document aims to provide not only a historical narrative but also a practical resource for the contemporary researcher, complete with mechanistic insights, experimental protocols, and a comparative analysis of different generations of organozinc reagents.

The Dawn of Organometallic Chemistry: Edward Frankland's Serendipitous Discovery

The genesis of organozinc chemistry is intrinsically linked to the foundational explorations of organometallic compounds. In the mid-19th century, the prevailing "radical theory" spurred chemists to attempt the isolation of organic radicals. It was in this scientific milieu that English chemist Edward Frankland made a discovery that would lay the groundwork for a new field of chemistry.

The Quest for Organic Radicals

In 1848, a 23-year-old Edward Frankland, working at Queenwood College in Hampshire, embarked on experiments aimed at isolating the elusive ethyl radical.[1] His hypothesis was that by reacting ethyl iodide with a metal, he could generate and subsequently isolate this radical. This pursuit, while ultimately not yielding the intended free radical, led to a far more significant discovery.

The Landmark Synthesis of Diethylzinc (1849)

Frankland's initial experiments involved heating ethyl iodide with finely granulated zinc in a sealed glass tube.[1] While the reaction was initially sluggish at lower temperatures, at 200°C, it proceeded with "tolerable rapidity," yielding white crystals and a colorless, mobile liquid.[2] This liquid was the first isolated organozinc compound, diethylzinc.[3] The discovery of dimethylzinc followed shortly thereafter on July 12, 1849, in the laboratory of Professor Robert Bunsen in Marburg, where Frankland had taken his sealed tube to complete his Ph.D.[1]

Caution: This protocol is for historical illustration and involves highly pyrophoric substances. Modern, safer methods are now employed.

Objective: To synthesize diethylzinc via the direct reaction of ethyl iodide and zinc metal.

Materials:

  • Ethyl iodide

  • Finely granulated zinc metal

  • Thick-walled glass tube

  • Heat source capable of reaching 200°C

Procedure:

  • Add finely granulated zinc to a thick-walled glass tube.

  • Introduce ethyl iodide into the tube.

  • Seal the tube under vacuum to prevent oxidation.

  • Heat the sealed tube to approximately 150-200°C. The reaction is initiated at these elevated temperatures.

  • Observe the formation of a solid precipitate (ethylzinc iodide) and a colorless liquid.

  • Upon cooling, the more volatile diethylzinc can be separated from the less volatile ethylzinc iodide by distillation. This distillation also serves to shift the Schlenk equilibrium towards the formation of the dialkylzinc species.[2]

Early Observations and Characterization: The Pyrophoric Nature of Dialkylzincs

Frankland's new creations exhibited dramatic and hazardous properties. Upon exposure to air, diethylzinc would spontaneously combust, a phenomenon he described in vivid detail.[1][3] When he attempted to react the solid residue from his dimethylzinc synthesis with water, a "green-blue flame, several feet long, shot out of the tube, causing great excitement among those present."[1][2] Professor Bunsen, having previously suffered from arsenic poisoning, initially feared the product was the highly toxic cacodyl, an organoarsenic compound.[1][2] These pyrophoric and air-sensitive characteristics underscored the highly reactive nature of the newly formed carbon-zinc bond.[3]

Frankland's Contributions to Valence Theory and the Term "Organometallic"

Frankland's work with organozinc compounds was pivotal in the development of the theory of valence. His meticulous experiments led him to propose that each element has a definite "combining power," a concept that is a cornerstone of modern chemistry. Furthermore, in 1852, Frankland coined the term "organometallic" to describe these new compounds containing a direct metal-carbon bond, thereby formally establishing a new branch of chemistry.[4]

The Dormant Century and the Rise of Grignard Reagents

Despite their groundbreaking discovery, organozinc reagents were largely overshadowed for much of the late 19th and early 20th centuries. Their difficult handling due to extreme sensitivity to air and moisture made them less practical for routine synthesis.

The Dominance of Organomagnesium Compounds

The discovery of organomagnesium halides (Grignard reagents) by Victor Grignard in 1900 provided a more convenient and highly reactive alternative for the formation of carbon-carbon bonds. Grignard reagents were easier to prepare and handle, leading to their rapid adoption and the relative neglect of their zinc counterparts.

A Comparative Analysis: Reactivity and Selectivity of Organozincs vs. Grignards

The key difference between organozinc and organomagnesium reagents lies in their reactivity, which is a direct consequence of the electronegativity of the metal. Zinc is more electronegative than magnesium, resulting in a more covalent and less polarized carbon-zinc bond compared to the carbon-magnesium bond.[5] This seemingly subtle difference has profound implications for their chemical behavior.

FeatureOrganozinc Reagents (R₂Zn, RZnX)Grignard Reagents (RMgX)
Reactivity Less reactiveMore reactive
Basicity Less basicMore basic
Functional Group Tolerance HighLow
Reaction with Esters Generally unreactiveReadily add to the carbonyl
Reaction with Ketones ReactReact
Stereoselectivity Often higherOften lower

This lower reactivity of organozinc reagents, once seen as a disadvantage, is now recognized as a significant asset, as it allows for a higher degree of functional group tolerance in complex molecules.[1]

The Renaissance of Organozinc Chemistry: New Reactions and Reagents

The latter half of the 20th century witnessed a resurgence of interest in organozinc chemistry, driven by the discovery of new reactions and the development of methods to overcome the challenge of zinc's low reactivity.

The Reformatsky Reaction (1887): A New Avenue for Carbon-Carbon Bond Formation

In 1887, Russian chemist Sergey Nikolaevich Reformatsky discovered that α-halo esters react with ketones in the presence of metallic zinc to produce β-hydroxy esters.[6][7] This reaction, now known as the Reformatsky reaction, was a significant advancement as it provided a method for carbon-carbon bond formation under relatively mild conditions.[6]

The Reformatsky reaction proceeds through the formation of an organozinc intermediate, specifically a zinc enolate.[6][8] The zinc metal undergoes oxidative addition into the carbon-halogen bond of the α-halo ester.[7][8] This organozinc reagent is less reactive than a Grignard reagent and therefore does not add to the ester functionality of another molecule.[8] Instead, it selectively adds to the more electrophilic carbonyl of an aldehyde or ketone.

Reformatsky_Mechanism cluster_step1 Step 1: Formation of the Reformatsky Reagent cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation alpha-halo ester α-halo ester Zn Zn metal alpha-halo ester->Zn Oxidative Addition Reformatsky reagent Reformatsky Reagent (Zinc Enolate) Zn->Reformatsky reagent Ketone Ketone/Aldehyde Zinc alkoxide Zinc Alkoxide Intermediate Ketone->Zinc alkoxide Reformatsky reagent2 Reformatsky Reagent Reformatsky reagent2->Ketone Addition Zinc alkoxide2 Zinc Alkoxide Intermediate H3O H₃O⁺ (Workup) Zinc alkoxide2->H3O Protonation beta-hydroxy ester β-hydroxy ester H3O->beta-hydroxy ester

Caption: Mechanism of the Reformatsky Reaction.

Objective: To synthesize a β-hydroxy ester from a ketone and an α-bromo ester using zinc.

Materials:

  • Ketone (e.g., acetophenone)

  • α-bromo ester (e.g., ethyl bromoacetate)

  • Zinc dust (activated)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Aqueous acid solution (for workup, e.g., dilute HCl)

Procedure:

  • Activate the zinc dust by stirring with a small amount of dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the activated zinc dust and the anhydrous solvent.

  • Add a small crystal of iodine to initiate the reaction.

  • A solution of the ketone and the α-bromo ester in the anhydrous solvent is added dropwise to the stirred suspension of zinc.

  • The reaction mixture is typically heated to reflux to ensure complete reaction.

  • After cooling, the reaction is quenched by the slow addition of an aqueous acid solution.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude β-hydroxy ester.

  • Purification is typically achieved by column chromatography or distillation.

The Advent of Highly Reactive Zinc: Rieke® Zinc

A significant breakthrough in overcoming the inertness of bulk zinc metal was the development of "Rieke zinc" by Reuben D. Rieke in the 1970s. This highly activated form of zinc is prepared by the reduction of a zinc salt (e.g., ZnCl₂) with a potent reducing agent like lithium naphthalenide. The resulting fine black powder exhibits significantly higher reactivity, allowing for the preparation of organozinc reagents from less reactive organic halides, such as chlorides, at lower temperatures.

Beyond Rieke zinc, several other methods for activating zinc have been developed. These include treatment with 1,2-dibromoethane, trimethylsilyl chloride (TMSCl), or the use of additives like lithium chloride (LiCl).[9] These activators work by disrupting the passivating zinc oxide layer on the metal surface and, in the case of LiCl, by solubilizing the initially formed organozinc species from the metal surface.[9]

The Nobel Era: Palladium-Catalyzed Cross-Coupling Reactions

The true renaissance of organozinc chemistry arrived with the advent of palladium-catalyzed cross-coupling reactions. The mildness and high functional group tolerance of organozinc reagents made them ideal partners in these powerful bond-forming methodologies.

The Negishi Coupling: A Paradigm Shift in Organic Synthesis

In the late 1970s, Ei-ichi Negishi and his coworkers developed a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide.[10] This reaction, now known as the Negishi coupling, proved to be exceptionally versatile, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and other carbon-carbon bonds with high efficiency and selectivity.[10] For this groundbreaking work, Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry.[10]

The catalytic cycle of the Negishi coupling is a classic example of a palladium-catalyzed cross-coupling reaction, involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Negishi_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex1 R¹-Pd(II)L₂-X Pd0->Pd_complex1 R1X R¹-X R1X->Pd_complex1 Oxidative Addition R2ZnX R²-ZnX Pd_complex2 R¹-Pd(II)L₂-R² R2ZnX->Pd_complex2 Transmetalation R1R2 R¹-R² Pd_complex1->Pd_complex2 Pd_complex2->Pd0 Pd_complex2->R1R2 Reductive Elimination

Caption: Catalytic Cycle of the Negishi Coupling.

Objective: To couple an aryl bromide with an organozinc reagent using a palladium catalyst.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Organozinc reagent (e.g., phenylzinc chloride, prepared in situ or from a commercial source)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aryl bromide and the palladium catalyst in the anhydrous solvent.

  • Add the solution of the organozinc reagent to the reaction mixture.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by techniques such as TLC or GC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification is achieved by column chromatography to yield the coupled product.

The Barbier Reaction: A One-Pot Approach

The Barbier reaction is a one-pot variation where the organozinc reagent is generated in the presence of the carbonyl substrate.[3][9] This approach is advantageous as it avoids the separate preparation and isolation of the often-sensitive organometallic reagent.[3]

Modern Applications in Drug Discovery and Development

The unique attributes of organozinc reagents have made them invaluable in the synthesis of pharmaceuticals and other complex bioactive molecules.

Functional Group Tolerance: A Key Advantage

The moderate reactivity of organozinc reagents allows them to be used in the presence of a wide array of functional groups, such as esters, amides, and nitriles, that would be incompatible with more reactive organometallics like Grignard or organolithium reagents.[1] This functional group tolerance is a significant advantage in late-stage functionalization strategies in drug discovery, where complex molecules with multiple functional groups are common.

Case Studies: The Role of Organozinc Reagents in the Synthesis of Pharmaceuticals

The Negishi coupling, in particular, has been widely employed in the pharmaceutical industry. For instance, it was a key step in the synthesis of the antipsychotic drug sertindole.[11] The versatility of the Negishi reaction allowed for the efficient construction of the core structure of this complex molecule. Another example is the synthesis of elvitegravir, an HIV integrase inhibitor, where a Negishi coupling was instrumental in forming a crucial carbon-carbon bond.[11]

Conclusion: The Enduring Legacy and Future of Organozinc Chemistry

From their serendipitous discovery by Edward Frankland to their central role in Nobel Prize-winning chemistry, organozinc reagents have had a profound impact on the field of organic synthesis. Their journey from pyrophoric curiosities to highly selective and functional group-tolerant reagents is a testament to the ingenuity and perseverance of chemists over the past 175 years. As the demand for more efficient and sustainable synthetic methods continues to grow, the unique properties of organozinc reagents will undoubtedly ensure their continued importance in both academic research and industrial applications, particularly in the quest for new and improved pharmaceuticals.

References

  • NPTEL. (n.d.). Organozinc Reagents. NPTEL Archive.
  • Sigma-Aldrich. (n.d.). Organozinc Reagents.
  • Thayer, J. S. (n.d.). Main Group Organometallic Chemistry-3.
  • Chemeurope.com. (n.d.). Diethylzinc.
  • Dietmar, S. (n.d.). Zinc Alkyls, Edward Frankland, and the Beginnings of Main-Group Organometallic Chemistry.
  • BenchChem. (2025). The Reformatsky Reaction: A Historical and Technical Guide for Drug Discovery and Development.
  • Jensen, W. B. (2024). EDWARD FRANKLAND AND THE BIRTH OF ORGANOMETALLICS (1). ACS Division of the History of Chemistry.
  • Wikipedia. (n.d.). Organozinc chemistry.
  • National Institutes of Health. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design.
  • American Chemical Society. (n.d.). Early history of zinc in organic synthesis.
  • Re, C. W. (n.d.). Organozinc Reagents in Organic Synthesis - 1st Edition. Routledge.
  • Wikipedia. (n.d.). Negishi coupling.
  • Wikipedia. (n.d.).
  • BYJU'S. (n.d.).
  • ChemOrgChem. (2024, July 10).
  • ACS Publications. (2024, October 1). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development.
  • University of Liverpool. (n.d.). Organometallic Chemistry :: Organozinc Reagents.
  • Royal Society of Chemistry. (2016, August 1). Negishi Coupling. Synthetic Methods in Drug Discovery: Volume 1.
  • National Institutes of Health. (n.d.).
  • Physics Wallah. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Recent developments in the chemistry of Negishi coupling: a review.

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Protocols & Analytical Methods

Method

Application Note: 2,4-Dichlorophenylzinc Iodide in Negishi Cross-Coupling

Executive Summary 2,4-Dichlorophenylzinc iodide is a specialized organozinc reagent critical for introducing the pharmacologically active 2,4-dichlorophenyl moiety—a structural motif found in antifungal azoles (e.g., Mic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dichlorophenylzinc iodide is a specialized organozinc reagent critical for introducing the pharmacologically active 2,4-dichlorophenyl moiety—a structural motif found in antifungal azoles (e.g., Miconazole, Ketoconazole) and various agrochemicals. Unlike Grignard or organolithium equivalents, this zinc reagent offers superior functional group tolerance, allowing coupling with substrates containing esters, nitriles, and ketones.

However, the ortho-chlorine substituent introduces significant steric hindrance, and the electron-withdrawing nature of the two chlorine atoms attenuates the nucleophilicity of the carbon-zinc bond. This guide provides a validated protocol to overcome these kinetic barriers using LiCl-mediated preparation (Knochel’s method) and sterically demanding Pd-catalysts (PEPPSI™ or Buchwald generations).

Reagent Profile & Mechanistic Insight

Structural Challenges
  • Steric Hindrance: The chlorine at the C2 position creates steric bulk around the C-Zn bond, significantly retarding the transmetallation step in the catalytic cycle.

  • Electronic Effects: The inductive effect (-I) of the two chlorine atoms stabilizes the carbanion character, making the reagent less prone to protonolysis but also less reactive toward the palladium center compared to simple phenylzinc halides.

The Role of LiCl

This protocol utilizes the Knochel method (Zn/LiCl).[1] Lithium chloride is not merely a hygroscopic additive; it plays a structural role. It breaks down the polymeric aggregates of organozinc species into monomeric, reactive species of the type ArZnI·LiCl. This solubilization is essential for consistent reactivity in THF.

Catalytic Cycle (DOT Visualization)

The following diagram illustrates the Negishi cycle, highlighting the critical Transmetallation step where this specific reagent often faces kinetic bottlenecks.

NegishiCycle Pd0 Pd(0) Active Catalyst (Ligand-Stabilized) OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd + Electrophile (R-X) PdII_ArX Pd(II)-R-X Intermediate OxAdd->PdII_ArX TransMet Transmetallation (Sterically Sensitive Step) PdII_ArX->TransMet ZnReagent 2,4-Dichlorophenylzinc Iodide (Nucleophile) ZnReagent->TransMet Input PdII_DiAr Pd(II)-R-Ar' Complex TransMet->PdII_DiAr - ZnIX RedElim Reductive Elimination (Product Release) PdII_DiAr->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Biaryl) RedElim->Product

Figure 1: The Negishi catalytic cycle. For 2,4-dichlorophenylzinc iodide, the Transmetallation step (Green) is the critical control point requiring specialized ligands.

Preparation Protocol (Knochel Method)

Note: Commercial solutions are available but often degrade. In situ preparation is recommended for maximum reproducibility.

Materials
  • Precursor: 1-iodo-2,4-dichlorobenzene (CAS: 29898-32-6).

  • Metal: Zinc dust (activated).

  • Additive: Lithium Chloride (anhydrous).[2]

  • Solvent: THF (anhydrous, <50 ppm water).

Zinc Activation & Insertion
  • Drying: Place LiCl (1.2 equiv relative to iodide) in a Schlenk flask. Heat to 150°C under high vacuum for 2 hours to ensure total dehydration.

  • Zinc Addition: Add Zinc dust (1.5 equiv) to the flask under Argon flow. Re-evacuate and heat to 140°C for 15 mins. Cool to room temperature (RT).

  • Activation: Add anhydrous THF. Add 5 mol% TMSCl and 1,2-dibromoethane to activate the Zn surface. Stir for 15 mins at RT.

  • Insertion: Add 1-iodo-2,4-dichlorobenzene (1.0 equiv) dropwise as a solution in THF.

  • Reaction: Stir at 40°C for 2-4 hours. (Note: The ortho-chloro substituent slows insertion compared to unsubstituted iodobenzenes; mild heating is required).

  • Settling: Stop stirring and allow excess Zn to settle for 1 hour. The supernatant contains the active reagent 2,4-Cl2-C6H3-ZnI·LiCl.

Titration (Mandatory)

Do not assume 100% yield. Titrate using the Iodine Method :

  • Dissolve a known amount of Iodine (I2) in dry THF.[3]

  • Add the organozinc solution dropwise until the brown iodine color disappears.[4]

  • Calculate concentration based on I2 consumption. Typical concentration: 0.8 – 1.0 M .

Cross-Coupling Standard Operating Procedure

Catalyst Selection Table

Due to the steric bulk of the 2,4-dichloro group, standard Pd(PPh3)4 is often insufficient.

Catalyst SystemLigand TypeSuitabilityConditions
Pd-PEPPSI-IPr NHC (Carbene)Excellent RT to 60°C. Best for hindered couplings.
Pd(dppf)Cl2 Bidentate PhosphineGood 60°C. Reliable for standard aryl bromides.
SPhos-Pd-G2 Buchwald DialkylbiarylVery Good Fast transmetallation; good for heteroaryls.
Pd(PPh3)4 Monodentate PhosphinePoorAvoid. Prone to ligand dissociation and slow turnover.
Experimental Workflow

Scenario: Coupling 2,4-dichlorophenylzinc iodide with 3-bromopyridine.

  • Setup: Charge a dry reaction vial with Pd-PEPPSI-IPr (2 mol%) and 3-bromopyridine (1.0 equiv).

  • Inert Atmosphere: Evacuate and backfill with Argon (3x).

  • Solvent: Add THF (or THF/NMP 2:1 mixture if solubility is poor).

  • Reagent Addition: Add the titrated 2,4-dichlorophenylzinc iodide solution (1.2 equiv) via syringe at RT.

  • Reaction:

    • Standard: Stir at RT for 1 hour.

    • If sluggish: Heat to 50°C.

  • Quench: Add sat. NH4Cl solution.

  • Extraction: Extract with EtOAc, wash with brine, dry over MgSO4.

Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst death or inactive Zn reagent.1. Retitrate Zn reagent.2. Switch to Pd-PEPPSI-IPr.3. Ensure O2 exclusion.
Homocoupling (Ar-Ar) Oxidative coupling of the Zinc reagent.Reduce oxidant presence; add the Zn reagent slowly to the catalyst/electrophile mix.
Protodehalogenation (Ar-H) Moisture ingress.The "2,4-dichlorobenzene" byproduct indicates wet solvent. Dry THF over molecular sieves (3Å).[5]
Decision Tree for Optimization

Optimization Start Start Coupling (2 mol% Catalyst) Check Check Conversion (LCMS at 1h) Start->Check Success >90% Conv. Isolate Check->Success Yes Fail <50% Conv. Check->Fail No Temp Increase Temp to 60°C Fail->Temp Step 1 Catalyst Switch to PEPPSI-IPr Temp->Catalyst If fails CoSolvent Add NMP (Polarity Boost) Catalyst->CoSolvent If fails

Figure 2: Optimization logic flow for sterically hindered arylzinc couplings.

References

  • Knochel, P., et al. "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides."[1] Angewandte Chemie International Edition, vol. 45, no.[1][6] 36, 2006, pp. 6040–6044.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamada, Negishi, and Suzuki–Miyaura Cross-Coupling Reactions." Chemistry – A European Journal, vol. 12, no.[6] 18, 2006, pp. 4749–4755.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[7] Angewandte Chemie, vol. 43, no. 25, 2004, pp. 3333-3336. (Foundational work on LiCl solubilization).

  • Organic Chemistry Portal. "Negishi Coupling - Mechanism and Examples."

Sources

Application

Application Note: Precision Cross-Coupling with 2,4-Dichlorophenylzinc Iodide

This Application Note is designed for research chemists and process development scientists requiring high-fidelity protocols for the utilization of 2,4-Dichlorophenylzinc iodide in Palladium-catalyzed Negishi cross-coupl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists requiring high-fidelity protocols for the utilization of 2,4-Dichlorophenylzinc iodide in Palladium-catalyzed Negishi cross-coupling reactions.

Executive Summary & Chemical Profile

2,4-Dichlorophenylzinc iodide (0.5 M in THF, CAS: 352530-42-8) is a specialized organozinc reagent used to introduce the 2,4-dichlorophenyl moiety into complex scaffolds. Unlike organolithium or Grignard reagents, this zinc species exhibits high functional group tolerance (esters, nitriles, ketones) while maintaining sufficient nucleophilicity for C-C bond formation.

Key Challenges:

  • Steric Hindrance: The ortho-chloro substituent creates significant steric bulk around the metal center, impeding the transmetalation step in the catalytic cycle.

  • Electronic Deactivation: The electron-withdrawing nature of the two chlorine atoms stabilizes the Zn-C bond, potentially reducing the rate of transmetalation compared to electron-rich arylzincs.

  • Stability: While more stable than Li/Mg counterparts, the reagent is moisture-sensitive and prone to degradation if not handled under strict inert atmosphere.

Mechanistic Strategy & Catalyst Selection

To overcome the steric and electronic hurdles of the 2,4-dichlorophenyl motif, the choice of ligand is critical. Standard catalysts like Pd(PPh₃)₄ often result in sluggish turnover or homocoupling.

Recommended Catalyst Systems:

  • High-Performance (Sterically Demanding): Pd(OAc)₂ + SPhos (or XPhos). Buchwald biaryl phosphines facilitate oxidative addition and, crucially, create a pocket that accelerates reductive elimination while protecting the active Pd(0) species.

  • Standard (Less Hindered Electrophiles): PdCl₂(dppf) or Pd(PPh₃)₄ . Effective for highly reactive aryl iodides where steric clash is minimized on the electrophile side.

Visualization: The Sterically-Gated Catalytic Cycle

The following diagram illustrates the critical "Steric Gate" at the transmetalation step specific to this reagent.

NegishiCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X PdII_Ar L-Pd(II)-Ar(X) OxAdd->PdII_Ar TransMet Transmetalation (STERIC GATE) PdII_Ar->TransMet PdII_Biaryl L-Pd(II)-Ar-Ar' TransMet->PdII_Biaryl - ZnIX ZnSalt ZnIX (Byproduct) TransMet->ZnSalt ZnReagent 2,4-Dichlorophenyl-ZnI (Nucleophile) ZnReagent->TransMet Slow Step due to ortho-Cl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product

Figure 1: Negishi catalytic cycle highlighting the transmetalation "Steric Gate" caused by the ortho-chloro substituent of the zinc reagent.

Experimental Protocol: Cross-Coupling

Objective: Coupling of 2,4-Dichlorophenylzinc iodide with 4-Bromoanisole (Model Electrophile).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Nucleophile: 2,4-Dichlorophenylzinc iodide (0.5 M in THF).

  • Electrophile: Aryl Bromide (1.0 equiv).

  • Catalyst: Pd(OAc)₂ (2 mol%).

  • Ligand: SPhos (4 mol%) [2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl].

  • Solvent: Anhydrous THF (or THF/Toluene mix).

  • Apparatus: Oven-dried Schlenk flask or microwave vial with septum.

Step-by-Step Methodology

1. Catalyst Pre-complexation (Critical for Activity)

  • In a glovebox or under Argon flow, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) to the reaction vessel.

  • Add anhydrous THF (1.0 mL).

  • Stir at room temperature for 5–10 minutes. The solution should turn from orange to a pale yellow/colorless, indicating the formation of the active Pd(0)-L species.

2. Addition of Electrophile

  • Add the aryl bromide (1.0 mmol) directly to the catalyst solution.

  • Note: If the electrophile is a solid, add it with the catalyst precursors in step 1.

3. Addition of Zinc Reagent

  • Cool the reaction mixture to 0 °C (ice bath). Rationale: The ortho-substituted zinc reagent can be prone to decomposition; cooling controls the initial exotherm.

  • Dropwise add 2,4-Dichlorophenylzinc iodide (2.4 mL, 1.2 mmol, 1.2 equiv) via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature.

4. Reaction Monitoring

  • Stir at room temperature for 2–4 hours.

  • Monitor via TLC or LC-MS.[1]

  • Optimization: If conversion is <50% after 2 hours, heat to 50 °C. The steric bulk often requires thermal energy to drive the transmetalation.

5. Quench and Workup

  • Quench by slow addition of saturated aqueous NH₄Cl (5 mL).

  • Extract with Ethyl Acetate (3 x 10 mL).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel flash chromatography.

Performance Data & Optimization

The following table summarizes expected outcomes based on catalyst selection for this specific steric profile.

Catalyst SystemElectrophile TypeTemp (°C)Yield (%)Notes
Pd(OAc)₂ / SPhos Aryl Bromides (Electron Rich)25–4085–95% Recommended. Best handling of steric bulk.
Pd(dppf)Cl₂ Aryl Iodides2570–80%Good for iodides; struggles with bromides.
Pd(PPh₃)₄ Aryl Bromides6030–50%Not Recommended. Ligand dissociation is slow; homocoupling risk.
PEPPSI-IPr Heteroaryl Chlorides6060–75%Excellent for difficult heteroaryl partners.

Troubleshooting Guide (Self-Validating Systems)

Issue: Low Conversion of Aryl Halide

  • Diagnosis: Catalyst deactivation (Pd black formation) or stalled transmetalation.

  • Fix: Switch to a biaryl phosphine ligand (SPhos, XPhos). These ligands prevent Pd aggregation. Increase temperature to 50°C to overcome the activation energy barrier of the bulky zinc reagent.

Issue: Homocoupling of the Zinc Reagent (2,2',4,4'-Tetrachlorobiphenyl)

  • Diagnosis: Oxidation of the Zinc reagent by trace oxygen or slow oxidative addition of the electrophile.

  • Fix: Ensure rigorous degassing of solvents. Increase the electrophile:zinc ratio to 1:1.5 to account for loss.

Issue: Protodehalogenation (Formation of 1,3-Dichlorobenzene)

  • Diagnosis: Moisture in the solvent quenching the Zn reagent.

  • Fix: Re-distill THF over Na/Benzophenone or use a fresh bottle of commercial anhydrous solvent. Verify the titer of the Zinc reagent before use.

References

  • Negishi Coupling Overview: King, A. O.; Okukado, N.; Negishi, E. "Highly General Stereo-, Regio-, and Chemoselective Synthesis of Terminal and Internal Conjugated Enynes by the Pd-Catalyzed Reaction of Alkynylzinc Reagents with Alkenyl Halides." Journal of the Chemical Society, Chemical Communications, 1977 , 683–684. Link

  • SPhos/XPhos Ligands: Milne, J. E.; Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[2] Journal of the American Chemical Society, 2004 , 126, 13028–13029. Link

  • Recent Advances in Alkylzinc Halides: Phapale, V. B.; Cárdenas, D. J. "Nickel-Catalyzed Negishi Cross-Coupling Reactions: Scope and Mechanisms." Chemical Society Reviews, 2009 , 38, 1598–1607. Link

  • Reagent Data: Sigma-Aldrich Product Specification, "2,4-Dichlorophenylzinc iodide solution 0.5 M in THF."[3] Link (Note: Link directs to representative dichlorophenylzinc isomer for specification reference).

Sources

Method

functional group tolerance of 2,4-Dichlorophenylzinc iodide reactions

Application Note: Functional Group Tolerance & Protocols for 2,4-Dichlorophenylzinc Iodide Executive Summary 2,4-Dichlorophenylzinc iodide (CAS: 352530-42-8) is a specialized organozinc reagent that bridges the gap betwe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Group Tolerance & Protocols for 2,4-Dichlorophenylzinc Iodide

Executive Summary

2,4-Dichlorophenylzinc iodide (CAS: 352530-42-8) is a specialized organozinc reagent that bridges the gap between the high reactivity of Grignard reagents and the chemoselectivity required for complex pharmaceutical synthesis. Unlike its magnesium or lithium counterparts, this reagent exhibits exceptional tolerance for sensitive functional groups—including esters, nitriles, and ketones—while retaining sufficient nucleophilicity for Palladium- or Nickel-catalyzed cross-coupling (Negishi coupling).

This guide details the preparation, stability, and functional group compatibility of 2,4-Dichlorophenylzinc iodide, providing validated protocols for its generation and subsequent cross-coupling.

Part 1: Chemical Profile & Strategic Utility

Reagent Characteristics
  • Structure: A solvated organozinc species, typically stabilized by lithium chloride (Knochel-type reagent) or existing as a Schlenk equilibrium mixture in THF.

  • Electronic Nature: The 2,4-dichloro substitution pattern renders the zinc center less nucleophilic than unsubstituted phenylzinc reagents due to the electron-withdrawing inductive effect (-I) of the chlorine atoms. This reduced nucleophilicity enhances its stability and chemoselectivity.

  • Steric Environment: The ortho-chlorine atom introduces steric bulk, which can retard transmetallation rates compared to para-substituted analogs. Catalyst selection (e.g., sterically accessible Pd-PEPPSI or phosphine ligands with small cone angles) is critical.

Stability vs. Reactivity

The defining feature of this reagent is its "internal" functional group tolerance . The zinc center does not react with the aryl chloride substituents on its own ring at ambient temperatures (up to 60°C), preventing polymerization—a common failure mode with corresponding Grignard reagents (benzyne formation or metal-halogen exchange).

Part 2: Functional Group Tolerance Matrix

The following table categorizes functional groups based on their compatibility with 2,4-Dichlorophenylzinc iodide during cross-coupling reactions at standard conditions (THF, 25–60°C).

Compatibility StatusFunctional Group ClassSpecific ExamplesMechanistic Notes
Highly Compatible Electrophiles Esters (-COOR), Nitriles (-CN), Amides (-CONR2), Ketones (-COR)Zn-C bond is not polarized enough to attack these carbonyls/nitriles without Lewis acid activation.
Highly Compatible Halides (Aryl) Aryl Chlorides (Ar-Cl), Aryl Fluorides (Ar-F)The reagent does not undergo homocoupling or exchange with Ar-Cl under standard conditions.
Compatible Heterocycles Pyridines, Thiophenes, Furans, ThiazolesN-coordination to Zn can occur but does not impede transmetallation if LiCl is present.
Conditional Protic Sources Unprotected Amines (-NH2), Alcohols (-OH)Requires Excess Reagent. The acidic proton will quench 1 equivalent of the organozinc. Protect if possible (e.g., TMS, Boc).
Incompatible Strong Oxidants Nitro groups (-NO2), PeroxidesRisk of oxidative decomposition or reduction of the nitro group (though less reactive than Grignards).
Incompatible Aldehydes -CHOSlow addition can occur; aldehydes are best protected as acetals.

Part 3: Mechanistic Visualization

Figure 1: Negishi Cross-Coupling Catalytic Cycle

This diagram illustrates the pathway for coupling 2,4-Dichlorophenylzinc iodide with an aryl bromide, highlighting the critical Transmetallation step where the zinc reagent enters the cycle.

NegishiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd + Ar-Br PdII_Int1 Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII_Int1 TransMet Transmetallation (Zn replaces Br) PdII_Int1->TransMet + 2,4-Cl2-Ph-ZnI PdII_Int2 Biaryl Pd(II) Complex (Ar-Pd-Ar') TransMet->PdII_Int2 - ZnBrI RedElim Reductive Elimination (Product Release) PdII_Int2->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (2,4-Cl2-Ph-Ar) RedElim->Product ArBr Substrate: Aryl Bromide ZnReagent Reagent: 2,4-Cl2-Ph-ZnI

Caption: The Pd(0)/Pd(II) catalytic cycle. The 2,4-Dichlorophenylzinc iodide enters at the Transmetallation step, displacing the halide from the Palladium center.

Part 4: Experimental Protocols

Protocol A: Preparation via LiCl-Mediated Direct Insertion

Rationale: The presence of LiCl solubilizes the organozinc species and accelerates the insertion of Zinc into the C-I bond, allowing the reaction to proceed at milder temperatures (protecting functional groups).

Materials:

  • 1-Iodo-2,4-dichlorobenzene (1.0 equiv)

  • Zinc dust (1.5 equiv, activated)

  • Lithium Chloride (1.5 equiv, anhydrous)

  • THF (Anhydrous)[1]

  • Activation agents: 1,2-Dibromoethane (5 mol%), TMSCl (1 mol%)

Step-by-Step Procedure:

  • Drying: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • LiCl Preparation: Add LiCl (1.5 equiv) to the flask. Heat to 150°C under high vacuum for 2 hours to ensure complete dryness. Cool to room temperature (RT) under Argon.

  • Zinc Activation: Add Zinc dust (1.5 equiv) and anhydrous THF (concentration ~1.0 M relative to iodide).

    • Add 1,2-dibromoethane (5 mol%). Heat to reflux for 1 minute, then cool to RT.

    • Add TMSCl (1 mol%). Stir for 5 minutes.

  • Insertion: Add 1-iodo-2,4-dichlorobenzene (1.0 equiv) dropwise as a solution in THF.

    • Note: The reaction is exothermic. Maintain temperature at 30–40°C.

  • Maturation: Stir the grey suspension at 30°C for 2–4 hours.

  • Clarification: Stop stirring and allow excess zinc to settle. The supernatant contains the active reagent 2,4-Dichlorophenylzinc iodide • LiCl .[1][2][3]

Protocol B: Titration (Iodine Method)

Rationale: Organozinc reagents must be titrated before use to ensure accurate stoichiometry, as yields vary based on the quality of Zinc activation.

  • Weigh accurately ~250 mg of Iodine (

    
    ) into a dry flask.
    
  • Dissolve in 2 mL of dry THF.

  • Add the organozinc solution dropwise via a tared syringe to the stirring iodine solution.

  • Endpoint: The solution transitions from dark brown

    
     yellow 
    
    
    
    colorless.
  • Calculation:

    
    
    
Protocol C: General Negishi Cross-Coupling

Application: Coupling 2,4-Dichlorophenylzinc iodide with an Aryl Bromide (Ar-Br).

Materials:

  • Aryl Bromide (1.0 equiv)

  • 2,4-Dichlorophenylzinc iodide (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) OR Pd-PEPPSI-iPr (2 mol%) for difficult substrates.

  • Solvent: THF (anhydrous).[1]

Procedure:

  • Charge a reaction vial with the Aryl Bromide (1.0 mmol) and Catalyst (0.05 mmol).

  • Purge with Argon.[4] Add THF (2 mL).

  • Add the titrated 2,4-Dichlorophenylzinc iodide solution (1.2 mmol) dropwise at RT.

  • Stir at RT for 2 hours. If conversion is low (monitor by TLC/LCMS), heat to 50°C.

    • Observation: The 2,4-dichloro group is sterically demanding; heating is often required for ortho-substituted electrophiles.

  • Quench: Add saturated aqueous

    
    .
    
  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Part 5: Workflow Visualization

Figure 2: Reagent Preparation & Application Workflow

This flowchart guides the user through the critical decision points and steps for successful synthesis.

Workflow Start Start: Raw Materials DryLiCl Dry LiCl (150°C, Vacuum) Start->DryLiCl ActZn Activate Zn (BrCH2CH2Br, TMSCl) DryLiCl->ActZn Insert Add 1-Iodo-2,4-Cl2-Ph (30°C, 2-4h) ActZn->Insert Settle Decant Supernatant Insert->Settle Titrate Titrate (Iodine) Settle->Titrate Coupling Negishi Coupling (Pd Cat, Electrophile) Titrate->Coupling Conc. Known Finish Isolate Biaryl Coupling->Finish

Caption: Operational workflow for the generation and utilization of 2,4-Dichlorophenylzinc iodide.

References

  • Knochel, P., et al. (2009).[3] Preparation of Polyfunctional Arylmagnesium, Arylzinc, and Benzylic Zinc Reagents by Using Magnesium in the Presence of LiCl. Chemistry – A European Journal. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

  • Negishi, E. (2011). Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable, and User-Friendly Catalyst for the Negishi Cross-Coupling Reaction. Chemistry – A European Journal. Link

  • Sigma-Aldrich. (n.d.). 2,4-Dichlorophenylzinc iodide solution product page. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2,4-Dichlorophenylzinc Iodide Couplings

Welcome to the Advanced Organometallics Support Hub. Ticket ID: NEG-ZN-24DC Status: Open Priority: High (Process Critical) Executive Summary The coupling of 2,4-dichlorophenylzinc iodide represents a deceptively challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Organometallics Support Hub. Ticket ID: NEG-ZN-24DC Status: Open Priority: High (Process Critical)

Executive Summary

The coupling of 2,4-dichlorophenylzinc iodide represents a deceptively challenging Negishi protocol.[1] While organozinc reagents are celebrated for functional group tolerance, this specific intermediate presents a "perfect storm" of kinetic hurdles:

  • Steric Hindrance: The ortho-chloro substituent creates significant steric bulk, retarding the transmetallation step.[1]

  • Electronic Deactivation: The electron-withdrawing nature of the two chlorine atoms stabilizes the C-Zn bond, making the nucleophile less reactive toward the Palladium(II) center compared to electron-rich arylzincs.

  • Aggregation: Without proper salt additives (e.g., LiCl), this reagent tends to form unreactive aggregates in THF.[1]

This guide moves beyond basic "recipe following" to diagnose the root causes of failure using a mechanistic approach.

Module 1: Reagent Diagnostics (The "Birth" of the Species)

User Query: "I followed the prep, but my titration indicates <0.1 M or 0 M active zinc species. Is the reagent dead?"

Technical Analysis: The formation of arylzinc iodides via direct insertion of Zinc metal into aryl iodides is surface-area dependent and highly sensitive to the "health" of the zinc surface. 2,4-Dichlorophenyl iodide is an electron-poor aryl halide, which actually facilitates the initial oxidative addition to Zn(0) compared to electron-rich counterparts, but only if the surface is active.[1]

Troubleshooting Protocol: Zinc Activation

If your insertion fails, your Zinc dust is likely coated in ZnO.[1] You must strip this oxide layer in situ.[1]

Step-by-Step Activation (The Knochel Standard):

  • Drying: Flame-dry the flask with Zn dust (1.5–2.0 equiv) under vacuum.

  • Chemical Scouring: Suspend Zn in dry THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 30 seconds. (Look for ethylene gas evolution).

  • Depassivation: Cool to RT. Add TMSCl (1–2 mol%) . Stir for 5–10 minutes.

  • The "Turbo" Fix: If standard activation fails, switch to ZnCl₂ + LiCl mediated transmetallation .

    • Why? Instead of direct insertion, generate the Grignard (using i-PrMgCl[1]·LiCl) or Lithio species (at -78°C) first, then transmetallate with ZnCl₂.[1][2] This guarantees stoichiometry.[1]

Mandatory Quality Control: The Iodine Titration

Do not proceed to coupling without validating the titer.

Protocol:

  • Weigh accurately 254 mg of I₂ (1.0 mmol) into a dry flask.

  • Dissolve in 2–3 mL of a 0.5 M LiCl solution in THF (LiCl accelerates the red-to-colorless endpoint).

  • Cool to 0°C.

  • Add your organozinc solution dropwise until the brown iodine color just disappears .[1]

  • Calculation: Molarity = (1.0 mmol) / (Volume added in mL).

Module 2: Coupling Optimization (The "Performance")

User Query: "The reaction starts but stalls at 40–50% conversion. Adding more catalyst doesn't help."

Technical Analysis: Stalling is rarely due to catalyst death alone; it is often Product Inhibition or Inefficient Transmetallation .[1]

  • The Bottleneck: The ortho-Cl creates a "closed gate" for the Zn reagent to approach the Pd(II) center.

  • The Fix: You need a catalyst system with a wide "bite angle" or bulky ligands that enforce a geometry favoring reductive elimination, plus additives to break Zn aggregates.[1]

Catalyst Selection Matrix
Catalyst SystemLigand TypeRecommendationWhy?
Pd(PPh₃)₄ Monodentate PhosphineAVOID Ligand dissociation is slow; susceptible to poisoning by the dichloro-product.
Pd(dppf)Cl₂ Bidentate FerroceneGOOD Large bite angle accelerates reductive elimination.[1] Robust.
Pd-PEPPSI-IPr NHC (Carbene)EXCELLENT The "throw-and-go" solution. Extremely bulky NHC ligand facilitates coupling of sterically hindered ortho-substituted partners.
Pd₂(dba)₃ + SPhos Buchwald BiarylEXCELLENT SPhos is specifically designed to handle ortho-substitution via a Pd–arene interaction that stabilizes the active species.
The "Secret Ingredient": LiCl Additive

If you are not using LiCl, you are running at 20% efficiency.[1]

  • Mechanism: Zn reagents form polymeric aggregates (R-Zn-X)ₙ. LiCl breaks these into monomeric, reactive species [R-Zn(X)(Cl)]⁻Li⁺.[1]

  • Action: Add 2.0 equiv of anhydrous LiCl (0.5 M in THF) to the reaction mixture.

Module 3: Visualization & Logic Flow
Figure 1: Troubleshooting Decision Tree

Use this logic flow to diagnose failure points in real-time.

TroubleshootingFlow Start START: Reaction Failed CheckTiter Step 1: Check Reagent Titer (Iodine Titration) Start->CheckTiter TiterLow Titer < 0.2 M? CheckTiter->TiterLow Yes TiterOK Titer > 0.5 M? CheckTiter->TiterOK No FixPrep ACTION: Reactivate Zn Surface (TMSCl / 1,2-dibromoethane) TiterLow->FixPrep CheckConv Step 2: Check Conversion Profile TiterOK->CheckConv SwitchMethod ACTION: Switch to Transmetallation (Ar-Li + ZnCl2) FixPrep->SwitchMethod If fails again Stalls Stalls at ~50%? CheckConv->Stalls Yes NoRxn 0% Conversion? CheckConv->NoRxn Yes AddLiCl SOLUTION: Add 2.0 eq LiCl (Break Aggregates) Stalls->AddLiCl Heating SOLUTION: Increase Temp to 60°C Check O2 exclusion NoRxn->Heating ChangeCat SOLUTION: Switch to PEPPSI-IPr or SPhos AddLiCl->ChangeCat If fails

Caption: Diagnostic logic flow for isolating reagent generation failures vs. catalytic cycle bottlenecks.

Figure 2: The Steric Bottleneck in the Catalytic Cycle

Visualizing why the ortho-chloro substituent causes stalling.

CatalyticCycle Pd0 Pd(0) Active Species (Bulky Ligand Required) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII Pd(II) Intermediate L-Pd(Ar)-X OxAdd->PdII TransMet Transmetallation (CRITICAL FAILURE POINT) PdII->TransMet Slow approach RedElim Reductive Elimination (Product Release) TransMet->RedElim ZnX2 released RedElim->Pd0 ZnReagent 2,4-Dichlorophenyl-Zn-I (Steric Bulk + Aggregates) ZnReagent->TransMet Input Note Ortho-Cl hinders Zn approach. LiCl required to monomerize Zn.

Caption: The Negishi cycle highlighting Transmetallation as the rate-limiting step due to steric hindrance at the 2,4-dichloro position.

Module 4: FAQ – Field Solutions

Q: Can I use commercial ZnCl₂ solutions for transmetallation? A: Only if they are "anhydrous" grade and stored under Argon.[1] Wet ZnCl₂ is the number one killer of these reactions. It protonates your Grignard/Lithium intermediate immediately.[1] Best practice: Fuse solid ZnCl₂ under high vacuum with a heat gun until it melts, cool, and dissolve in THF to make your own fresh 1.0 M stock.[1]

Q: Why does my reaction turn black immediately? A: "Pd-Black" formation indicates your catalyst is decomposing faster than it can enter the cycle. This usually means the oxidative addition is too slow or the ligand is falling off.

  • Fix: Add excess ligand (e.g., 2:1 ratio of SPhos:Pd) or switch to a precatalyst like Pd-PEPPSI-IPr which is stable in air and activates only in the vessel.[1]

Q: How do I handle the workup to avoid the "Zinc Emulsion from Hell"? A: Zinc salts form gelatinous hydroxides at neutral pH.

  • Protocol: Quench with 1 M HCl (if product is acid stable) to dissolve Zn salts.[1]

  • Alternative: If acid-sensitive, quench with saturated aqueous Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 30 minutes. The tartrate chelates the Zinc, resulting in two clean, separable layers.[1]

References
  • Knochel, P., et al. (2006).[1] A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[1][3] Synthesis.[1][2][4][5][6][7][8][9][10]

  • Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Negishi Cross-Coupling. Chemistry – A European Journal.[1][4] [1]

  • Buchwald, S. L., et al. (2004).[1][8] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society.[6][7][11]

  • Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.[1][4][11] [1]

Sources

Optimization

optimization of reaction conditions for 2,4-Dichlorophenylzinc iodide

Topic: Optimization of Reaction Conditions for 2,4-Dichlorophenylzinc Iodide Content Type: Technical Support Guide & FAQs Target Audience: Synthetic Organic Chemists, Process Chemists, Drug Development Researchers Introd...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for 2,4-Dichlorophenylzinc Iodide Content Type: Technical Support Guide & FAQs Target Audience: Synthetic Organic Chemists, Process Chemists, Drug Development Researchers

Introduction: The Reagent & Its Utility

2,4-Dichlorophenylzinc iodide (2,4-DCPZI) is a highly valuable organometallic intermediate, primarily used in Negishi cross-coupling reactions to introduce the pharmacologically active 2,4-dichlorophenyl moiety. Unlike magnesium reagents (Grignards), which often suffer from functional group intolerance (e.g., reacting with esters or nitriles), this organozinc species offers a perfect balance of reactivity and chemoselectivity .

However, its preparation via direct insertion into 2,4-dichloroiodobenzene is often plagued by initiation latency , surface passivation , and solubility issues . This guide provides a self-validating protocol based on the Knochel LiCl-mediated method , ensuring high-yield generation and stability.

Module 1: The "Turbo" Preparation Protocol (Standard of Excellence)

This protocol utilizes Lithium Chloride (LiCl) to solubilize the organozinc species, preventing surface passivation of the zinc metal.

The Self-Validating Workflow

Reagents:

  • Substrate: 1,2-dichloro-4-iodobenzene (1.0 equiv)

  • Metal: Zinc dust (1.5 - 2.0 equiv, <10 micron particle size preferred)

  • Additive: Anhydrous LiCl (1.5 - 2.0 equiv)

  • Activators: 1,2-Dibromoethane (5 mol%), Trimethylsilyl chloride (TMSCl) (3 mol%)

  • Solvent: Anhydrous THF (0.5 – 1.0 M concentration relative to substrate)

Step-by-Step Procedure:

  • Drying (Critical): Flame-dry a Schlenk flask under Argon/Nitrogen. Add LiCl and heat to 140°C under high vacuum for 1 hour to remove trace water. Why? LiCl is hygroscopic; even ppm levels of water will kill the initiation.

  • Zinc Loading: Cool flask to room temperature (RT). Add Zinc dust and re-evacuate/purge with Argon.

  • Solvation: Add anhydrous THF. The LiCl will dissolve, creating a [Zn·LiCl] rich medium.[1]

  • Activation (The "Spark"):

    • Add 1,2-dibromoethane (5 mol%). Heat to reflux for 1 minute, then cool.

    • Add TMSCl (3 mol%). Stir for 5 minutes.

    • Visual Check: The zinc suspension should appear slightly grey/activated, not shiny.

  • Insertion: Add the 1,2-dichloro-4-iodobenzene (neat or as a concentrated THF solution).

  • Reaction: Stir at 25–40°C .

    • Note: The electron-withdrawing chlorine atoms on the ring activate the C-I bond, making insertion faster than unsubstituted phenyl iodide.

  • Completion: Monitor via GC-MS (quench aliquot with iodine or water) or titration. Typical time: 2–6 hours.

Module 2: Troubleshooting & Optimization (FAQs)

Q1: The reaction mixture is stirring, but GC shows 0% conversion after 4 hours. What is wrong?

Diagnosis: Zinc Surface Passivation (The "Oxide Wall"). Even with activators, the zinc surface may remain coated with ZnO, preventing the oxidative addition of the aryl iodide.

Corrective Action:

  • Check Water: Did you dry the LiCl? If not, the activators (TMSCl) were consumed by moisture before they could clean the zinc.

  • Temperature Spike: Briefly heat the mixture to 50°C for 10 minutes. The activation energy for the initial insertion might not have been met.

  • The "Entrainment" Trick: If the reaction is stubborn, add 2-3 mol% of a "sacrificial" reactive halide (like 1,2-dibromoethane or neat iodine) after the substrate addition to re-etch the surface.

Q2: Why is LiCl strictly required? Can I just use Zinc dust?

Answer: No. Without LiCl, the resulting organozinc species (ArZnI) forms aggregates on the metal surface, blocking further reaction (the "coating effect").

  • Mechanism: LiCl breaks these aggregates by forming a soluble "ate" complex: ArZnI + LiCl → ArZnI·LiCl.

  • Result: This cleans the metal surface, allowing the remaining Zn atoms to react with fresh substrate.

Q3: I see a significant amount of homocoupling (Ar-Ar) in my crude analysis.

Diagnosis: Local Overheating or High Concentration. Homocoupling (2,4-dichlorobiphenyl formation) occurs when the generated organozinc reacts with unreacted aryl iodide, catalyzed by trace transition metals or radical pathways.

Optimization Table:

ParameterRecommendationReason
Concentration Dilute to 0.5 MHigh concentration favors bimolecular side reactions.
Temperature Keep < 40°CHigher temps increase radical homocoupling rates.
Zinc Excess Use > 1.5 equivEnsures rapid consumption of Ar-I, reducing Ar-Zn + Ar-I contact time.

Module 3: Visualization of the "Turbo" Mechanism

The following diagram illustrates the critical role of LiCl and the activation pathway.

Zn_Insertion_Mechanism Zn_Surface Passivated Zn Surface (ZnO Layer) Activation Activation (TMSCl + Dibromoethane) Zn_Surface->Activation Etching Clean_Zn Reactive Zn(0) (Clean Surface) Activation->Clean_Zn Exposes Zn(0) Insertion Oxidative Addition (R-I + Zn) Clean_Zn->Insertion + Substrate Substrate 2,4-Dichloroiodobenzene Substrate->Insertion Surface_Species Surface-Bound R-Zn-I Insertion->Surface_Species Forms LiCl_Role LiCl Solubilization (The 'Turbo' Effect) Surface_Species->LiCl_Role Blocked without LiCl Final_Reagent Soluble Reagent [ArZnI · LiCl] LiCl_Role->Final_Reagent Desorption into THF Final_Reagent->Clean_Zn Exposes fresh surface (Cycle continues)

Caption: The Knochel Cycle: LiCl is essential for desorbing the organozinc species, preventing surface blockage and allowing the reaction to proceed to completion.

Module 4: Quality Control & Titration

Never assume the theoretical yield. Organozinc reagents are sensitive. You must titrate before use in critical couplings.

The Iodine Back-Titration Method

Standard acid-base titration is inaccurate due to the Lewis acidity of Zn salts.

  • Weigh: Accurately weigh 254 mg of Iodine (I₂) (1.0 mmol) into a dry flask.

  • Dissolve: Add 2-3 mL of a 0.5 M LiCl in THF solution. (The LiCl accelerates the iodolysis).[2]

  • Titrate: Add your reaction mixture dropwise via a graduated syringe to the iodine solution at 0°C.

  • Endpoint: The dark brown solution turns colorless (or pale yellow) instantly.

  • Calculation:

    
    
    

Module 5: Storage & Stability

  • Shelf Life: 2,4-DCPZI is stable for 4–8 weeks if stored at 4°C under Argon in a Schlenk tube or Teflon-sealed flask.

  • Crystallization: At high concentrations (>0.8 M) or low temps, the complex may crystallize. Do not filter. Gently warm to RT to redissolve before use.

  • Decomposition: If a white precipitate forms that does not dissolve upon warming, it is likely Zinc Hydroxide/Oxide from moisture ingress. The reagent titer has likely dropped.

References

  • Krasovskiy, A., & Knochel, P. (2006).[1][2] A New Efficient Synthesis of Functionalized Organozinc Reagents by the Direct Insertion of Zinc into Organic Iodides and Bromides.[2] Angewandte Chemie International Edition, 45(36), 6040–6044.

  • Krasovskiy, A., & Knochel, P. (2006).[1][2] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[1] Synthesis, 2006(5), 890–891.[1]

  • Jubault, P., et al. (2012). Organozinc Reagents in Synthesis: Preparation and Applications. Chemical Reviews, 112(7), 3969–4006.

Sources

Troubleshooting

effect of ligands on 2,4-Dichlorophenylzinc iodide reactivity

Ticket #4092: Optimization of Negishi Coupling with Electron-Deficient, Sterically Hindered Zinc Reagents Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division Subject: Effect of Ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4092: Optimization of Negishi Coupling with Electron-Deficient, Sterically Hindered Zinc Reagents

Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division Subject: Effect of Ligands on 2,4-Dichlorophenylzinc Iodide Reactivity

Executive Summary

You are working with 2,4-Dichlorophenylzinc iodide , a reagent that presents a dual challenge in cross-coupling:

  • Steric Hindrance: The ortho-chloro substituent creates steric bulk around the C-Zn bond, impeding transmetallation.

  • Electronic Deactivation: The two chlorine atoms are electron-withdrawing, stabilizing the C-Zn bond (making it less nucleophilic) and slowing down the transmetallation step in the catalytic cycle.

This guide moves beyond standard protocols to address how ligand architecture specifically overcomes these barriers.

Module 1: Reagent Preparation (The Foundation)

Before troubleshooting the coupling, we must validate the reagent. 2,4-Dichlorophenylzinc iodide is best prepared via the Knochel method to ensure solubility and reactivity.

The "Knochel Effect" (LiCl Mediation) Standard zinc insertion into aryl iodides is often sluggish due to the formation of insoluble aggregates on the zinc surface. The addition of Lithium Chloride (LiCl) is non-negotiable for this substrate.

  • Mechanism: LiCl breaks down the polymeric structure of the organozinc species, forming a soluble monomeric species: ArZnI·LiCl.

  • Impact: This increases the effective concentration of the zinc reagent in solution, significantly accelerating the rate of transmetallation.

Standard Operating Procedure (SOP-ZN-024)
  • Activation: Dry LiCl (1.2 equiv) is placed in a flask and flame-dried under vacuum. Zn dust (1.5 equiv) is added.

  • Solvent: Add anhydrous THF. Note: Ether is generally inferior for solubilizing the LiCl adduct.

  • Activation: Add 5 mol% TMSCl and 1,2-dibromoethane to activate the Zn surface.

  • Insertion: Add 2,4-dichloroiodobenzene dropwise. Stir at RT.

  • Validation: Titrate with iodine to determine active concentration (Target: >0.8 M).

Module 2: Ligand Selection Strategy

The choice of ligand dictates the success of the transmetallation (rate-limiting step for this substrate) and reductive elimination.

Ligand Performance Matrix
Ligand ClassExamplesSuitability for 2,4-Cl₂-PhZnIMechanistic Insight
Biaryl Phosphines (Buchwald) SPhos, XPhos High The bulky biaryl backbone forces the Pd(II) center into a geometry that favors reductive elimination, crucial for sterically hindered ortho-substituted products.
NHC Complexes (PEPPSI) PEPPSI-IPr High The strong sigma-donating NHC ligand stabilizes the oxidative addition species, while the steric bulk of the IPr wingtips facilitates the coupling of hindered substrates.
Bidentate Phosphines dppf Medium Good stability and prevents beta-hydride elimination (irrelevant here), but often lacks the steric bulk to force rapid reductive elimination of hindered biaryls.
Simple Phosphines PPh₃ Low Insufficient activity. Likely to result in homocoupling or stalled reaction due to slow transmetallation.
Visualizing the Ligand's Role

The following diagram illustrates where the ligand (L) exerts its influence during the coupling of your specific reagent.

NegishiCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Step 1 PdII_Int Pd(II)-Ar-X Intermediate OxAdd->PdII_Int TransMet Transmetallation (CRITICAL STEP) PdII_Int->TransMet Step 2 PdII_Dialkyl Pd(II)-Ar-Ar' Complex TransMet->PdII_Dialkyl RedElim Reductive Elimination (Product Release) PdII_Dialkyl->RedElim Step 3 RedElim->Pd0 Regeneration Substrate Coupling Partner (R-X) Substrate->OxAdd ZincReagent 2,4-Dichlorophenylzinc Iodide (Steric/Electronic Bulk) ZincReagent->TransMet Slow w/o Bulky Ligand

Figure 1: The Catalytic Cycle. Note that for 2,4-dichlorophenylzinc iodide, the Transmetallation step is the bottleneck due to the electron-poor nature of the zinc species and the steric hindrance of the ortho-chlorine.

Module 3: Troubleshooting Guide (FAQ)
Q1: My reaction stalls at 40-50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst deactivation or inefficient transmetallation. Root Cause: The ortho-chloro group makes the zinc reagent sterically demanding. If you are using a simple ligand like PPh3, the transmetallation is too slow, and the active Pd(0) precipitates out as Pd black. Solution: Switch to SPhos or XPhos .

  • Why: These ligands create a "pocket" that protects the Pd center while simultaneously accelerating the reductive elimination step.

  • Protocol: Use SPhos-Pd-G2 precatalyst (1-2 mol%) in THF.

Q2: I see a significant amount of homocoupling (2,2',4,4'-tetrachlorobiphenyl).

Diagnosis: Oxidative transmetallation. Root Cause: This often happens when the cross-coupling cycle is slow (due to the issues described above), allowing the zinc reagent to react with itself or via trace oxygen. Solution:

  • Degas thoroughly: Ensure no O2 is present.

  • Change the Halide Partner: If your electrophile (R-X) is an aryl chloride, it might be too unreactive. Switch to an Aryl Bromide or Iodide to speed up the oxidative addition step, balancing the cycle.

Q3: Can I use PEPPSI-IPr for this?

Answer: Yes, absolutely. Technical Insight: PEPPSI-IPr is particularly robust for electron-deficient organozincs. The "throw-away" pyridine ligand ensures rapid initiation, and the bulky IPr carbene facilitates the coupling of the sterically hindered 2,4-dichlorophenyl group. Recommendation: Run at Room Temperature first; if sluggish, heat to 50°C. PEPPSI catalysts are thermally stable.

Module 4: Decision Tree for Optimization

Use this logic flow to select the correct conditions for your specific coupling partner.

DecisionTree Start Start: Coupling 2,4-Cl2-PhZnI PartnerType What is the Coupling Partner? Start->PartnerType ArylHalide Aryl Bromide/Iodide PartnerType->ArylHalide ArylChloride Aryl Chloride (Deactivated) PartnerType->ArylChloride AlkylHalide Alkyl Halide (sp3-sp2 coupling) PartnerType->AlkylHalide Rec1 Use SPhos-Pd-G2 (0.5 - 1 mol%) ArylHalide->Rec1 Rec2 Use PEPPSI-IPr or XPhos-Pd-G2 (Heat to 60°C) ArylChloride->Rec2 Rec3 Use CPhos or RuPhos (Specific for Alkyl-Aryl) AlkylHalide->Rec3

Figure 2: Ligand Selection Decision Tree based on electrophile reactivity.

References
  • Krasovskiy, A., & Knochel, P. (2006).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2] Angewandte Chemie International Edition, 45(18), 2958–2961. (Establishes the LiCl solubilization effect).

  • Milne, J. E., & Buchwald, S. L. (2004).[3] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029. (Defines the efficacy of SPhos/XPhos in Negishi coupling).

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered Biaryls. Chemistry – A European Journal, 12(18), 4749–4755. (PEPPSI catalyst utility).

  • Han, C., & Buchwald, S. L. (2009).[4][5] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[4][5] Journal of the American Chemical Society, 131(22), 7532–7533.[4] (Further ligand effects in zinc coupling).

Sources

Optimization

Technical Support Center: Post-Reaction Processing of 2,4-Dichlorophenylzinc Iodide Architectures

Status: Operational | Tier: Advanced Research Support | Ticket: #ZN-24-DCI Introduction: The "Zinc-Clean" Protocol Welcome to the technical support hub for organozinc chemistry. You are likely here because you have succe...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Research Support | Ticket: #ZN-24-DCI

Introduction: The "Zinc-Clean" Protocol

Welcome to the technical support hub for organozinc chemistry. You are likely here because you have successfully generated 2,4-Dichlorophenylzinc iodide (a robust Negishi reagent) and coupled it with an electrophile, but now face the critical bottleneck: isolation .

Organozinc reactions, particularly those involving polychlorinated aromatics, present a unique triad of purification challenges:

  • Zinc Emulsions: Amphoteric zinc salts form gelatinous hydroxides during standard basic workups, trapping products.

  • Catalyst Leaching: Palladium or Nickel residues bind tightly to nitrogen-containing heterocycles.

  • The "Three Sisters" Impurity Profile: Separation of the desired product from the reduced arene (hydrodehalogenation) and the biaryl (homocoupling).

This guide provides a modular, self-validating workflow to resolve these issues.

Module 1: The Quench & Extraction (Breaking the Zinc Emulsion)

The Problem: Standard bicarbonate or hydroxide washes often result in a persistent emulsion due to the formation of insoluble Zn(OH)₂. The Solution: Use a complexing agent (Ammonium Chloride) or controlled acidification to keep zinc species soluble in the aqueous phase.

Standard Operating Procedure (SOP-ZN-01)
  • Cool Down: Cool the reaction mixture (THF/DMAc) to 0°C.

  • The Active Quench:

    • Option A (Acid-Stable Products): Add 1M HCl dropwise until pH < 2. This converts Zn species to soluble ZnCl₂/ZnI₂.

    • Option B (Acid-Sensitive Products): Add saturated NH₄Cl solution. The ammonia forms soluble complexes

      
      , preventing hydroxide precipitation.
      
  • Phase Separation: Extract with TBME (tert-Butyl methyl ether) or Ethyl Acetate . Avoid DCM if possible, as it exacerbates emulsions with zinc salts.

  • The "Rochelle" Failsafe: If an emulsion persists, add 10% Potassium Sodium Tartrate (Rochelle Salt) and stir vigorously for 30 minutes.

Workflow Visualization

WorkupFlow Start Crude Reaction Mixture (THF/Zn Salts/Pd) Quench Quench Decision Start->Quench Acid Add 1M HCl (Forms Soluble ZnCl2) Quench->Acid Acid Stable Base Add Sat. NH4Cl (Forms [Zn(NH3)4]2+) Quench->Base Acid Sensitive Extract Extraction (TBME) Acid->Extract Base->Extract Check Emulsion Present? Extract->Check Rochelle Add Rochelle Salt (Stir 30 min) Check->Rochelle Yes Dry Dry (Na2SO4) & Concentrate Check->Dry No Rochelle->Dry

Figure 1: Decision logic for quenching organozinc reactions to prevent emulsion formation.

Module 2: Catalyst Scavenging (Pd/Ni Removal)

The Problem: Residual catalyst (Pd/Ni) is toxic and can catalyze decomposition of the product during concentration. The Solution: Chemical scavenging before column chromatography.

Protocol: Thiol-Silica Scavenging

Why this works: The high affinity of Sulfur for soft metals (Pd/Ni) strips the metal from the organic product.

  • Dilute the crude oil (post-workup) in minimal THF or EtOAc.

  • Add 3-Mercaptopropyl-functionalized silica gel (0.5 g per 100 mg of catalyst used).

  • Stir at 40°C for 1 hour.

  • Filter through a 1-inch pad of Celite .

  • Rinse the pad with EtOAc. The filtrate should be significantly lighter in color.

Module 3: Chromatography & Impurity Management

The Problem: Negishi couplings with 2,4-dichlorophenylzinc iodide produce two specific, difficult-to-separate impurities.

The "Three Sisters" Profile

You must identify these spots on your TLC plate to pool fractions correctly.

CompoundStructure DescriptionOriginPolarity (Relative Rf)
Product 2,4-Cl₂-Ph-[R] Desired CouplingMid
Reduced Arene 1,3-DichlorobenzeneProtonation (Moisture)High (Runs fast)
Homocouple 2,2',4,4'-TetrachlorobiphenylTransmetallation ErrorHigh (Runs near Reduced)

Note: The 2,4-dichloro substitution pattern makes the homocouple highly lipophilic. It often co-elutes with the reduced arene in non-polar solvents.

Purification Strategy
  • Solvent System: Do not use pure Hexanes/EtOAc. Use Hexanes:DCM (Dichloromethane) gradients. The chlorinated solvent often resolves the polychlorinated biphenyl (homocouple) from the product better than esters.

  • Crystallization (Alternative): If the product is solid, recrystallize from Heptane/Ethanol . The homocouple is often much more soluble in heptane and will stay in the mother liquor.

Impurity Logic Tree

ImpurityLogic TLC TLC Analysis HighSpot High Rf Spot (Non-polar) TLC->HighSpot MidSpot Mid Rf Spot (Target) TLC->MidSpot Analysis Identify Impurity HighSpot->Analysis Reduced 1,3-Dichlorobenzene (From Wet Solvents) Analysis->Reduced Volatile/Oily Homo Tetrachlorobiphenyl (Oxidant Present) Analysis->Homo Crystalline Solid Action1 Increase Inert Gas Dry Solvents Reduced->Action1 Prevention Action2 Slow Zn Addition Check Catalyst Homo->Action2 Prevention

Figure 2: Diagnostic logic for identifying and preventing common Negishi impurities.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Yield is <10% and Starting Material remains. Zinc Surface Passivation. The Zn dust was not active enough to insert into the C-I bond.Use TMSCl/1,2-Dibromoethane activation or Rieke Zinc. Ensure the reagent is prepared fresh.
Major product is 1,3-dichlorobenzene. Protonation. Water entered the reaction.Dry all glassware overnight. Ensure the halide and solvent are anhydrous (<50 ppm H₂O).
Product is dark/black after column. Colloidal Palladium. Flash chromatography failed to remove metal clusters.Dissolve product in EtOAc, add activated carbon , boil for 5 min, and filter hot through Celite.
NMR shows "ghost" peaks in the aromatic region. Rotamers or Paramagnetism. If peaks are broad, it may be residual paramagnetic Ni/Zn. Wash the NMR sample with dilute EDTA solution and re-dry.

References

  • Knochel, P. et al. (2016). Preparation and Applications of Functionalized Organozinc Reagents. Royal Society of Chemistry.

  • Negishi, E. (2011).[1] Magical Power of Transition Metals: Past, Present, and Future. Nobel Lecture.

  • Biotage. (2023).[2] How to Remove Palladium in Three Easy Steps.

  • Organic Chemistry Portal. (2023). Negishi Coupling: Mechanism and Procedures.

  • Sigma-Aldrich. (2022). Handling Organozinc Reagents: Technical Bulletin.

Sources

Troubleshooting

dealing with impurities in 2,4-Dichlorophenylzinc iodide

Topic: Troubleshooting & Optimization Guide for Organozinc Reagents Executive Summary & Chemical Profile Reagent: 2,4-Dichlorophenylzinc iodide (0.5 M in THF) Primary Application: Negishi Cross-Coupling Key Characteristi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide for Organozinc Reagents

Executive Summary & Chemical Profile

Reagent: 2,4-Dichlorophenylzinc iodide (0.5 M in THF) Primary Application: Negishi Cross-Coupling Key Characteristic: The presence of two electron-withdrawing chlorine atoms stabilizes the C-Zn bond compared to phenylzinc iodide, but significantly alters the kinetics of formation (insertion) and transmetallation.

This guide addresses the three critical failure modes associated with this reagent: Incomplete Insertion (Low Conversion) , Homocoupling (Dimerization) , and Hydrolysis (Protonation) .

Critical Workflow: The "Knochel" Standard

To troubleshoot effectively, we must establish the baseline protocol. The industry standard for preparing this reagent is the LiCl-mediated Direct Insertion (Knochel's Method).

Why LiCl? Zinc insertion into aryl iodides is often sluggish due to the passivation of the zinc surface (ZnO). Lithium Chloride (LiCl) serves two mechanistic functions:

  • Solubilization: It breaks down the crystalline structure of the organozinc species, forming soluble species like

    
    , preventing the reagent from coating the unreacted zinc.
    
  • Activation: It aids in the removal of the oxide layer.

Troubleshooting Guide (Symptom-Based)

Issue A: "The reaction won't start (No exotherm, starting material remains)."

Diagnosis: Zinc Surface Passivation. The zinc dust has an oxide layer preventing the oxidative addition of the aryl iodide.

Corrective Protocol (The Activation Matrix): Do not simply "add more zinc." You must chemically strip the surface.

  • Thermal Shock: Dry the Zn dust (1.5 equiv) under vacuum at 150°C for 2 hours.

  • Chemical Etch (TMSCl Method):

    • Suspend Zn in THF.[1][2]

    • Add 1,2-dibromoethane (5 mol%) . Heat to reflux for 30 seconds. Cool.

    • Add TMSCl (1 mol%) . Stir for 5 mins.

    • Why? The dibromoethane cleans the surface; TMSCl acts as a scavenger for oxides and initiates the insertion.

  • LiCl Mediation: Ensure anhydrous LiCl (1.0 equiv relative to Zn) is dissolved before adding the aryl iodide.

Issue B: "I see significant homocoupling (2,2',4,4'-tetrachlorobiphenyl)."

Diagnosis: Wurtz-Type Coupling. This occurs when the concentration of the formed organozinc is high enough to react with unreacted aryl iodide on the metal surface, often catalyzed by local heating.

Corrective Protocol:

  • Temperature Control: Lower the insertion temperature. While phenyl iodide inserts at 25°C, the electron-deficient 2,4-dichloro analog is more reactive. Run the insertion at 0°C to 10°C .

  • Addition Rate: Switch from "all-in" addition to slow cannulation of the aryl iodide solution into the activated Zn/LiCl slurry over 1-2 hours. This keeps the concentration of Ar-I low relative to Zn.

Issue C: "My titration shows 0.1 M, but I expected 0.5 M."

Diagnosis: Hydrolysis or "False Titer." The reagent has reacted with moisture to form 1,3-dichlorobenzene .

Validation Step (The Iodine Back-Titration): Standard acid-base titration fails for organozincs. Use the Iodometric Titration method.[3][4]

  • Dissolve accurately weighed

    
     (approx 250 mg) in dry THF (2 mL).
    
  • Add the organozinc solution dropwise until the brown iodine color just disappears (becomes clear/colorless).

  • Calculation:

    
    
    

Note: If the solution turns yellow/orange instead of clear, you have amine or Li-alkoxide impurities interfering.

Data & Specifications

Impurity Profile Table
ImpurityOriginDetection (GC/MS)Prevention Strategy
1,3-Dichlorobenzene Hydrolysis (Moisture)M+ = 146Dry LiCl at 150°C/vacuum; Use Schlenk lines.[5]
2,4-Dichloroiodobenzene Incomplete InsertionM+ = 272Re-activate Zn; Increase reaction time (up to 24h).[5]
2,2',4,4'-Tetrachlorobiphenyl HomocouplingM+ = 290Slow addition of Ar-I; Lower Temp (0°C).[5]
ZnI₂ / LiCl salts Byproducts/AdditivesN/A (Precipitate)Decant supernatant; Do not filter through paper (use frit).[5]

Visualizing the Chemistry

Diagram 1: Synthesis & Failure Pathways

This flowchart details the kinetic competition between successful reagent formation and the two primary failure modes (Hydrolysis and Dimerization).

G Start 2,4-Dichloroiodobenzene Intermediate Radical Intermediate [Ar-Zn-I]* Start->Intermediate Oxidative Addition Zn Zn Dust / LiCl (Activated) Zn->Intermediate Product 2,4-Dichlorophenylzinc Iodide (Active Reagent) Intermediate->Product Insertion Dimer Homocoupling (Tetrachlorobiphenyl) Intermediate->Dimer + Ar-I (Fast Addition) Protonated 1,3-Dichlorobenzene (Dead Species) Product->Protonated Hydrolysis Moisture Moisture (H2O) Moisture->Protonated

Caption: Kinetic pathway of 2,4-Dichlorophenylzinc iodide formation. Green path indicates successful synthesis; Red paths indicate impurity formation.

Diagram 2: Titration Logic (Decision Tree)

How to determine if your reagent is active or dead.

T Start Aliquot Reagent Iodine Add to I2/THF Solution Start->Iodine Check Color Change? Iodine->Check Clear Solution turns CLEAR Check->Clear Yes Yellow Solution turns YELLOW/ORANGE Check->Yellow Partial Brown Remains BROWN Check->Brown No Result1 Valid Titer (Calculate M) Clear->Result1 Result2 Interference (Amines/Alkoxides present) Yellow->Result2 Result3 Inactive Reagent (Oxidized/Hydrolyzed) Brown->Result3

Caption: Decision tree for Iodometric Titration of organozinc reagents.

Frequently Asked Questions (FAQs)

Q: Can I store this reagent? A: Yes. Unlike Grignard reagents, organozinc halides prepared with LiCl are remarkably stable. Store at 2-8°C under Argon in a Schlenk flask sealed with a high-quality septum (or Teflon tap). Titer usually holds for 4-8 weeks. If a white precipitate forms (ZnCl2/LiCl salts), the supernatant is usually still active—titrate before use.

Q: Can I use this reagent with reagents containing esters or nitriles? A: Yes. This is the primary advantage of 2,4-Dichlorophenylzinc iodide over its Grignard counterpart. It tolerates ketones, esters, and nitriles at room temperature. However, avoid acidic protons (alcohols, amines) as they will instantly protonate the reagent (see Issue C).

Q: Why do I need LiCl? Can't I just use Rieke Zinc? A: You can use Rieke Zinc (highly reactive Zn*), but it is expensive and pyrophoric. The Knochel method (Zn + LiCl) is safer, cheaper, and the LiCl actually improves the solubility of the resulting arylzinc species in THF, making the subsequent Negishi coupling faster.

References

  • Preparation of Functionalized Organozincs: Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. (Note: While the title refers to Mg, this seminal paper establishes the LiCl solubilization mechanism critical for Zn reagents as well).

  • Titration Protocol: Krasovskiy, A., & Knochel, P. (2006).[6] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890–891.

  • Erdik, E. (1996). Organozinc Reagents in Organic Synthesis. CRC Press.
  • Commercial Specification (Grounding): Sigma-Aldrich. (n.d.). 2,4-Dichlorophenylzinc iodide solution 0.5 M in THF.

Sources

Optimization

stability issues of 2,4-Dichlorophenylzinc iodide under reaction conditions

This guide serves as a Tier-3 technical resource for researchers utilizing 2,4-Dichlorophenylzinc iodide in drug discovery and process chemistry. It moves beyond basic handling to address the specific kinetic and thermod...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 technical resource for researchers utilizing 2,4-Dichlorophenylzinc iodide in drug discovery and process chemistry. It moves beyond basic handling to address the specific kinetic and thermodynamic stability challenges inherent to electron-deficient ortho-substituted arylzinc reagents.

Status: Active Compound CAS: 352530-42-8 Standard Formulation: 0.5 M in THF Primary Application: Negishi Cross-Coupling

Part 1: Diagnostic Triage & Stability Profile

The "Why" Behind the Instability

2,4-Dichlorophenylzinc iodide is an electron-deficient arylzinc . While the chlorine atoms withdraw electron density—theoretically stabilizing the Carbon-Zinc bond against protonation compared to phenylzinc—the ortho-chlorine introduces steric strain and alters the Schlenk equilibrium.

Key Stability Metrics:

Parameter Specification Failure Mode

| Thermal Limit | < 25°C (Recommended 2-8°C) | Disproportionation to


 and 

(precipitate formation). | | Air/Moisture | Highly Sensitive (

) | Immediate hydrolysis to 1,3-dichlorobenzene. | | Aggregation | High in pure THF | Formation of insoluble polymeric aggregates without LiCl stabilization. |
Visual Troubleshooting Guide

Use this table to diagnose the state of your reagent immediately.

ObservationDiagnosisActionable Step
Clear, Light Yellow Solution Optimal State. Monomeric species active.Proceed with reaction immediately.
White Crystalline Precipitate Salt Saturation. Likely

or LiCl precipitation due to cold storage.
Warm to RT and gently swirl. If it redissolves, reagent is good. If not, filter under Argon.
Grey/Black Suspension Colloidal Zinc. Indicates decomposition or poor filtration during prep.Titrate immediately. If titer > 0.3 M, use with filtration. If < 0.3 M, discard.
Dark Brown/Red Color Oxidation. Iodine liberation from iodide oxidation.CRITICAL FAILURE. Discard. Do not use.

Part 2: Critical Workflows & Protocols

The "Golden Standard" Titration Protocol

Never assume the commercial label concentration is accurate at the moment of use. Arylzincs degrade over time.

Method: Iodine Back-Titration (Visual Endpoint) Principle:


. The disappearance of the brown iodine color indicates consumption by the zinc reagent.
  • Setup: Flame-dry a 10 mL Schlenk flask under Argon.

  • Charge: Add 250 mg of solid Iodine (

    
    )  (accurately weighed).
    
  • Dissolve: Add 2-3 mL of dry THF. Solution turns dark brown.

  • Titrate:

    • Fill a syringe with your 2,4-Dichlorophenylzinc iodide solution.

    • Add dropwise to the iodine solution while stirring vigorously.

    • Endpoint: The solution transitions from Brown

      
       Yellow 
      
      
      
      Colorless
      .
  • Calculation:

    
    
    
Reaction Optimization: The "LiCl Effect"

If you are observing low yields (10-30%) in your Negishi coupling, the issue is likely aggregation . 2,4-Dichlorophenylzinc iodide forms stable dimers/oligomers in THF that are unreactive toward Transmetallation.

The Fix: Add anhydrous LiCl (1.2 equivalents relative to Zn) or use the "Knochel-type" preparation method. LiCl breaks the aggregates:



This monomeric zincate species transmetallates 10-100x faster.

Part 3: Mechanistic Visualization

The following diagram illustrates the lifecycle of the reagent, highlighting the critical "Death Pathway" (Hydrolysis) and the "Activation Pathway" (Transmetallation) you must control.

G cluster_0 Storage / Shelf cluster_1 Reaction Conditions Zn_Reagent 2,4-Dichlorophenylzinc Iodide (Active Species) Aggregate Inactive Aggregate [ArZnI]n Zn_Reagent->Aggregate Low Temp / No LiCl Transmetal Pd-Zn Intermediate (Transmetallation) Zn_Reagent->Transmetal Pd(0) Catalyst Decomp 1,3-Dichlorobenzene (Hydrolysis Product) Zn_Reagent->Decomp Moisture (< 10 ppm) Aggregate->Zn_Reagent Add LiCl / Warm up Product Coupled Product (Biaryl) Transmetal->Product Reductive Elimination LiCl LiCl Additive LiCl->Aggregate Solubilizes

Figure 1: The stability-reactivity landscape. Note that aggregation (Red Hexagon) is a reversible "storage state," while Hydrolysis (Grey Note) is irreversible.

Part 4: Frequently Asked Questions (FAQ)

Q: I see a white precipitate in my commercial bottle stored at 4°C. Is it spoiled? A: Likely not. This is often saturated zinc salts (


 or 

) or LiCl precipitating out of the THF solution due to the cold.
  • Test: Allow the bottle to reach room temperature (25°C) and swirl gently. If it redissolves, it is safe to use. If a heavy solid remains, titrate the supernatant before use.

Q: Can I use DMF or NMP instead of THF to boost reactivity? A: Proceed with Caution. While polar aprotic solvents accelerate the Negishi coupling, organozinc reagents are thermally less stable in them than in THF.

  • Recommendation: Keep the organozinc in THF. Add the polar co-solvent (NMP/DMI) only to the reaction vessel containing the aryl halide and catalyst, then add the organozinc solution slowly.

Q: My reaction stalls after 50% conversion. Why? A: This is often due to Zincate Inhibition . As the reaction proceeds,


 accumulates. If the concentration of zinc salts becomes too high, they can inhibit the catalyst or cause product inhibition.
  • Solution: Ensure you are using a catalyst system robust to high salt concentrations, such as Pd-PEPPSI-IPr or SPhos-Pd-G2 , rather than standard

    
    .
    

Q: Why is 2,4-dichlorophenylzinc iodide more stable than phenylzinc iodide? A: The electron-withdrawing chlorine atoms reduce the nucleophilicity of the carbon attached to the zinc. This makes the bond less polarized and slightly more resistant to protonation, though it remains highly sensitive. However, this same effect makes it less reactive in the transmetallation step, often requiring the LiCl additive or heating.

References

  • Knochel, P., et al. (2006).[1] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Negishi Cross-Coupling. Chemistry – A European Journal.[2]

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie. (Foundational work on LiCl solubilization applicable to Zn).

  • Sigma-Aldrich Technical Data . 2,4-Dichlorophenylzinc iodide Product Specification.

Sources

Troubleshooting

catalyst deactivation in 2,4-Dichlorophenylzinc iodide couplings

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Catalysis Division Subject: TECHNICAL ADVISORY: Mitigating Catalyst Deactivation in 2,4-Dichlorophenylzinc Iodide Couplings Executive Summary Couplin...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Catalysis Division Subject: TECHNICAL ADVISORY: Mitigating Catalyst Deactivation in 2,4-Dichlorophenylzinc Iodide Couplings

Executive Summary

Coupling sterically hindered, electron-deficient organozincs like 2,4-dichlorophenylzinc iodide presents a "perfect storm" for catalyst deactivation. The ortho-chlorine substituent creates significant steric drag during transmetallation, while the electron-withdrawing nature of the dichloro-motif reduces the nucleophilicity of the carbon-zinc bond.

This guide moves beyond standard protocols to address the kinetic bottleneck at the transmetallation step, which is the primary cause of catalyst death (Pd black formation) in this specific system.

Part 1: Diagnostic Center

Is your reaction failing? Use this symptom-based diagnostic to identify the root cause.

SymptomProbable CauseTechnical Explanation
Reaction turns black/grey immediately Rapid Catalyst AggregationThe Pd(0) species is not being stabilized by the ligand or substrate. Likely caused by low ligand:Pd ratio or inactive organozinc (acting as a reductant but not a coupling partner).
Reaction stalls at 20-30% conversion Catalyst Poisoning / Ligand ScramblingThe active catalytic species has degraded. In 2,4-dichloro systems, slow transmetallation allows Pd(II) intermediates to dimerize or undergo halide bridging.
Homocoupling of Electrophile (Ar-Ar) Slow TransmetallationThe oxidative addition complex (Ar-Pd-X) waits too long for the zinc reagent. It eventually disproportionates or reacts with a second equivalent of Ar-X.
White precipitate in Zn Reagent Reagent DecompositionAtmospheric moisture has hydrolyzed the C-Zn bond, forming insoluble Zn(OH)Cl/Zn(OH)I salts. The reagent is dead.

Part 2: The Mechanism of Deactivation

To solve the problem, we must understand the "Death Loop." In standard Negishi couplings, transmetallation is fast. However, with 2,4-dichlorophenylzinc iodide , the steric bulk of the ortho-chlorine blocks the approach of the zinc reagent to the Palladium center.

The Casualty Chain:

  • Stalled Entry: The Zinc reagent cannot easily access the Pd(II) center due to steric clashing with the ligand.

  • Pd(II) Accumulation: The oxidative addition intermediate (

    
    ) accumulates in solution.
    
  • Bridging & Death: These unstable Pd(II) species form halide-bridged dimers (

    
    ), which are catalytically inactive and precursors to palladium black precipitation.
    
Visualizing the Deactivation Pathway

Negishi_Deactivation cluster_legend Pathway Legend Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Transmetal Transmetallation (Rate Determining Step) OxAdd->Transmetal + Zn Reagent (Slow due to ortho-Cl) Dimer Inactive Dimer [Pd(Ar)X]2 OxAdd->Dimer Stalling Zn_Reagent 2,4-Dichlorophenylzinc Iodide (Sterically Hindered) Zn_Reagent->Transmetal RedElim Reductive Elimination (Product Formation) Transmetal->RedElim Fast RedElim->Pd0 Regenerate Pd(0) PdBlack Pd Black (Irreversible Deactivation) Dimer->PdBlack Aggregation Productive Cycle Productive Cycle Deactivation Trap Deactivation Trap

Caption: The "Death Loop" occurs when steric hindrance at the transmetallation step allows the Pd(II) intermediate to divert into inactive dimer formation.

Part 3: Troubleshooting & Optimization Protocols

Reagent Stabilization (The LiCl Effect)

You cannot run this reaction efficiently with "naked" organozinc reagents. You must use Knochel-type conditions.

  • Why: Lithium Chloride (LiCl) coordinates to the zinc center, forming a zincate-like species (

    
    ). This changes the geometry and increases the solubility of the reagent, breaking up polymeric zinc aggregates that are unreactive.
    
  • Protocol Adjustment: Ensure your 2,4-dichlorophenylzinc iodide is prepared as a 1:1 complex with LiCl in THF.

Ligand Selection Strategy

Standard ligands like


 or dppf will fail here. You need ligands that are bulky (to promote reductive elimination) but electron-rich (to speed up oxidative addition) and, crucially, flexible enough to allow the hindered zinc reagent to approach.
Ligand ClassRecommendationWhy?
Biaryl Phosphines (Buchwald) SPhos or XPhos Gold Standard. The lower aryl ring provides stability, while the upper ring allows for rapid reductive elimination. SPhos is particularly good for maintaining catalyst lifetime.
NHC (Carbenes) PEPPSI-IPr Excellent for extremely difficult couplings. The "throw-away" pyridine ligand creates a highly active 12-electron Pd species that forces the reaction forward.
Bidentate Phosphines AvoidOften too rigid; they lock the Pd center and exacerbate the steric clash with the ortho-chlorine.
Solvent & Additive Tuning
  • Solvent: THF is standard, but if solubility is an issue, a 2:1 mixture of THF:NMP (N-Methyl-2-pyrrolidone) can stabilize the polar organometallic intermediates.

  • Catalyst Loading: Start at 2 mol% . If deactivation occurs, do not just add more catalyst. Add 1 mol% of additional free ligand to rescue the Pd species from aggregating.

Part 4: Validated Experimental Protocol

Workflow: Coupling of 2,4-Dichlorophenylzinc iodide with Aryl Bromides

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • 2,4-Dichlorophenylzinc iodide (1.2 - 1.5 equiv, ~0.5 M in THF/LiCl)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Catalyst Pre-activation (Critical):

    • In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in a small volume of THF. Stir for 5 minutes until the color changes (usually to a bright yellow/orange), indicating the formation of the active

      
       species. Do not dump solid Pd(OAc)₂ directly into the zinc reagent.
      
  • Substrate Addition:

    • Add the Aryl Bromide to the catalyst solution.[2] Stir for 5 minutes.

  • Controlled Reagent Addition:

    • Add the 2,4-dichlorophenylzinc iodide solution dropwise over 10-15 minutes.

    • Technical Note: Dropwise addition keeps the concentration of the nucleophile low relative to the catalyst initially, preventing "zinc overload" where the zinc reagent might act as a bridging ligand and precipitate the catalyst.

  • Temperature Management:

    • Heat the reaction to 50°C .

    • Why? Room temperature is often insufficient to overcome the activation energy barrier of the sterically hindered transmetallation step.

  • Quench & Analysis:

    • Quench with saturated

      
      .
      
    • Check conversion via LCMS. If homocoupling of the aryl bromide is >10%, increase the catalyst loading or switch to PEPPSI-IPr.

Part 5: Decision Tree for Troubleshooting

Troubleshooting_Tree Start Reaction Analysis Check_Color Is the reaction mixture black? Start->Check_Color Check_Conversion Is conversion < 50%? Check_Color->Check_Conversion No (Remains yellow/orange) Ligand/Pd Ratio Issue Action: Increase Ligand:Pd ratio to 2:1 or 3:1 Pre-stir catalyst separately. Check_Color->Ligand/Pd Ratio Issue Yes (Immediate) Check_Byproducts Are there homocoupled byproducts? Check_Conversion->Check_Byproducts No (High Conversion) Reagent Titer Issue Action: Titrate Zn reagent with Iodine. Ensure LiCl was used in prep. Check_Conversion->Reagent Titer Issue Yes Slow Transmetallation Action: Switch to PEPPSI-IPr catalyst. Increase Temp to 60°C. Check_Byproducts->Slow Transmetallation Yes (Ar-Ar formed) Success Protocol Validated Check_Byproducts->Success No

Caption: Step-by-step logic to isolate the specific failure mode of the coupling reaction.

References

  • Milne, J. E.; Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[3] Journal of the American Chemical Society, 2004 , 126, 13028–13029.

    • Foundational work on SPhos/XPhos ligands for hindered substr
  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004 , 43, 3333–3336.

    • Establishes the critical role of LiCl in solubilizing and activ
  • Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Assen, E. A. B.; Kantchev, C. J.; O'Brien, C. J.; Valente, C. "A User's Guide to Pd-PEPPSI-IPr." Chemistry – A European Journal, 2006 , 12, 4749–4755.

    • Definitive guide on using PEPPSI catalysts for difficult Negishi couplings.
  • Negishi, E. "Magical Power of Transition Metals: Past, Present, and Future." Nobel Lecture, 2010 .

    • Authoritative overview of the mechanism and transmetall

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Verifying 2,4-Dichlorophenylzinc Iodide Reactions: A Comparative Analysis of Analytical Techniques

For researchers, scientists, and drug development professionals engaged in the intricate world of organometallic chemistry, the precise verification of reactions involving sensitive reagents like 2,4-Dichlorophenylzinc i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate world of organometallic chemistry, the precise verification of reactions involving sensitive reagents like 2,4-Dichlorophenylzinc iodide is paramount. The success of subsequent synthetic steps, particularly in complex total synthesis or the development of active pharmaceutical ingredients (APIs), hinges on the accurate characterization and quantification of these organozinc intermediates. This guide provides an in-depth, comparative analysis of the most effective analytical techniques for monitoring and verifying reactions of 2,4-Dichlorophenylzinc iodide, grounded in both theoretical principles and practical, field-proven insights.

The inherent reactivity and sensitivity of organozinc compounds to air and moisture present unique analytical challenges.[1][2][3] Therefore, the choice of an analytical method is not merely a matter of preference but a critical decision that impacts the reliability and reproducibility of the entire synthetic workflow. This guide will navigate the nuances of various techniques, from real-time in-situ monitoring to offline characterization, empowering you to make informed decisions for your specific research needs.

The Analytical Landscape: A Comparative Overview

The selection of an appropriate analytical technique is a balance of the desired information (qualitative vs. quantitative), the stage of the reaction (in-situ monitoring vs. final product analysis), and the available instrumentation. Below is a comparative summary of the key techniques discussed in this guide.

TechniqueInformation ProvidedThroughputCostKey AdvantagesKey Limitations
NMR Spectroscopy Structural elucidation, purity assessment, quantificationLow to MediumHighProvides detailed structural information.[4]Requires deuterated solvents and careful sample preparation.[5]
HPLC/UHPLC Reaction progress, purity, quantificationHighMediumExcellent for monitoring reaction kinetics and resolving complex mixtures.[6][7]Requires method development for each analyte.
GC-MS Identification of volatile products and byproducts, purity assessmentHighMediumHigh sensitivity and excellent for separating and identifying volatile compounds.[8]Not suitable for non-volatile or thermally labile compounds.
In-situ FT-IR Real-time reaction kinetics, identification of functional group changesHighHighNon-destructive, real-time monitoring of reactant consumption and product formation.[6][9]Can be difficult to interpret complex spectra without chemometrics.
Titration Quantification of active organozinc reagentHighLowSimple, rapid, and cost-effective method for determining reagent concentration.[10][11]Does not provide structural information; can be affected by interfering species.

In-Depth Analysis of Key Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous structural characterization of starting materials, intermediates, and final products in reactions involving 2,4-Dichlorophenylzinc iodide.[4]

Causality Behind Experimental Choices: The chemical environment of each proton and carbon atom in a molecule influences its resonance frequency in a magnetic field. This allows for the detailed mapping of the molecular structure. For organometallic compounds, ¹H NMR is particularly useful for observing the disappearance of the starting aryl halide protons and the appearance of new signals corresponding to the organozinc reagent and the final coupled product.

Self-Validating System: The integration of NMR signals provides a quantitative measure of the relative number of protons, allowing for an internal check on the assigned structure and the purity of the sample. Furthermore, multi-dimensional NMR techniques (e.g., COSY, HSQC) can be employed to confirm connectivity and further validate the structural assignment.

Expected ¹H NMR Spectral Features for 2,4-Dichlorophenylzinc Iodide Reactions:

  • Starting Material (e.g., 1-iodo-2,4-dichlorobenzene): Aromatic protons will exhibit a characteristic splitting pattern in the aromatic region (typically 7.0-8.0 ppm).

  • 2,4-Dichlorophenylzinc Iodide: The formation of the organozinc reagent will cause a shift in the resonance of the aromatic protons due to the change in the electronic environment.

  • Coupled Product (e.g., in a Negishi Coupling): New signals corresponding to the coupled partner will appear, and the signals of the 2,4-dichlorophenyl moiety will shift again upon formation of the new C-C bond.

Experimental Protocol: ¹H NMR Analysis of a Reaction Mixture

  • Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), carefully quench a small aliquot (approx. 0.1 mL) of the reaction mixture with a deuterated solvent (e.g., CDCl₃ or THF-d₈) containing an internal standard (e.g., tetramethylsilane - TMS). The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.[5]

  • Transfer to NMR Tube: Transfer the quenched sample to an NMR tube and seal it with a cap.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the relevant peaks to determine the relative ratios of starting material, intermediate, and product.

Chromatographic Methods: Tracking Reaction Progress and Purity

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for monitoring the progress of a reaction and assessing the purity of the final product.

Causality Behind Experimental Choices: These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The choice between HPLC and GC depends on the volatility and thermal stability of the analytes. For many cross-coupling products, HPLC is the preferred method, while GC-MS is excellent for analyzing more volatile starting materials and byproducts.

Trustworthiness: The use of internal standards in both HPLC and GC allows for accurate quantification, even with small injection volume variations. Method validation, including linearity, accuracy, and precision, further ensures the reliability of the results. Online HPLC systems can provide real-time kinetic data by automatically sampling, quenching, and analyzing the reaction mixture at set intervals.[6][7][12]

Experimental Protocol: Online HPLC Monitoring of a Negishi Coupling Reaction

  • System Setup: An online HPLC system equipped with a sampling probe (e.g., EasySampler) is connected to the reaction vessel.[6][7]

  • Method Development: Develop an HPLC method (e.g., reversed-phase with a C18 column) that effectively separates the starting materials, the 2,4-Dichlorophenylzinc iodide (after quenching), and the desired product.

  • In-situ Sampling and Quenching: The automated probe withdraws a small, precise volume of the reaction mixture at predefined time points. This aliquot is immediately quenched in-line with a suitable reagent (e.g., methanol) to stop the reaction and protonate the organozinc species.

  • Analysis: The quenched sample is then automatically injected into the HPLC system for analysis.

  • Data Interpretation: The resulting chromatograms are used to plot the concentration of reactants and products over time, providing valuable kinetic information.

In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy: A Window into Real-Time Chemistry

In-situ FT-IR spectroscopy provides real-time, continuous monitoring of a chemical reaction as it occurs, without the need for sampling.[6][9]

Causality Behind Experimental Choices: This technique measures the absorption of infrared radiation by the molecules in the reaction mixture. As functional groups are consumed and formed, their characteristic vibrational frequencies will change, allowing for the tracking of reaction progress.

Trustworthiness: By monitoring specific, well-resolved vibrational bands corresponding to the reactant and product, a reliable kinetic profile of the reaction can be generated. This technique is non-destructive and provides immediate feedback on the reaction status.

Experimental Workflow: In-situ FT-IR

G cluster_0 Reaction Setup cluster_1 Data Acquisition & Analysis Reaction_Vessel Reaction Vessel with 2,4-Dichlorophenylzinc iodide FTIR_Probe Immerse FT-IR Probe Reaction_Vessel->FTIR_Probe Insert Collect_Spectra Collect IR Spectra over Time FTIR_Probe->Collect_Spectra Real-time data Identify_Peaks Identify Characteristic Peaks (Reactant & Product) Collect_Spectra->Identify_Peaks Plot_Kinetics Plot Peak Intensity vs. Time Identify_Peaks->Plot_Kinetics

Caption: Workflow for in-situ FT-IR monitoring of a chemical reaction.

Titration: A Quick and Reliable Quantification Method

Before initiating a reaction, it is crucial to determine the exact concentration of the active organozinc reagent. Titration is a classic, yet highly effective, method for this purpose.

Causality Behind Experimental Choices: The organozinc compound reacts stoichiometrically with a titrant, and the endpoint is determined by a color change of an indicator. Iodometric titration is a common and reliable method.[10][11]

Self-Validating System: The sharpness of the endpoint and the reproducibility of the titration results provide confidence in the determined concentration. It is advisable to perform the titration in triplicate to ensure accuracy.

Experimental Protocol: Iodometric Titration of 2,4-Dichlorophenylzinc Iodide

  • Preparation: In a glovebox or under an inert atmosphere, accurately weigh a sample of the 2,4-Dichlorophenylzinc iodide solution into a flask.

  • Titration Setup: Add a small amount of a suitable indicator (e.g., 1,10-phenanthroline) and dissolve the sample in anhydrous THF.

  • Titration: Titrate the solution with a standardized solution of iodine in THF.

  • Endpoint Determination: The endpoint is reached when the color of the solution changes, indicating that all of the organozinc reagent has reacted.

  • Calculation: Calculate the molarity of the organozinc solution based on the volume of iodine solution used.

Logical Framework for Technique Selection

The choice of analytical technique is often dictated by the specific question being asked. The following decision tree illustrates a logical approach to selecting the most appropriate method.

G cluster_0 cluster_1 Start What information is needed? Quant Quantification of Reagent Start->Quant Struct Structural Confirmation Start->Struct Kinetics Reaction Kinetics Start->Kinetics Purity Final Product Purity Start->Purity Titr Titration Quant->Titr NMR NMR Spectroscopy Struct->NMR InSitu In-situ FT-IR Kinetics->InSitu OnlineHPLC Online HPLC Kinetics->OnlineHPLC Purity->NMR OfflineHPLC Offline HPLC/GC-MS Purity->OfflineHPLC

Caption: Decision tree for selecting an analytical technique.

Conclusion

The successful synthesis and application of 2,4-Dichlorophenylzinc iodide and its derivatives rely on the rigorous application of appropriate analytical techniques. While NMR spectroscopy remains the cornerstone for structural verification, a multi-faceted approach employing in-situ monitoring techniques like FT-IR and online HPLC provides invaluable real-time insights into reaction dynamics. For routine quantification of the organozinc reagent, titration offers a simple and effective solution. By understanding the strengths and limitations of each method and applying them within a logical framework, researchers can ensure the integrity of their synthetic processes and accelerate the pace of discovery and development.

References

  • Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction | Organic Process Research & Development - ACS Publications. [Link]

  • Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction - American Chemical Society. [Link]

  • The Negishi Cross-Coupling Reaction. [Link]

  • Commonly employed techniques for the preparation of organozinc... | Download Scientific Diagram - ResearchGate. [Link]

  • On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination - PubMed. [Link]

  • Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach - eScholarship.org. [Link]

  • 24.16.3: Organozinc Chemistry. [Link]

  • Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - NIH. [Link]

  • Organozinc chemistry - Wikipedia. [Link]

  • 5 - Organic Syntheses Procedure. [Link]

  • PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES THESIS SUBMITTED TO THE UNIVERSITY OF. [Link]

  • Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents - ResearchGate. [Link]

  • Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds. [Link]

  • Looking Ahead: Challenges and Opportunities in Organometallic Chemistry. [Link]

  • Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. [Link]

  • Challenges and Opportunities in the Development of Organometallic Anticancer Drugs. [Link]

  • Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents | Request PDF - ResearchGate. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. [Link]

  • 1H NMR Spectrum of Compound 4a - The Royal Society of Chemistry. [Link]

  • Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. [Link]

  • Analysis of organometal(loid) compounds in environmental and biological samples. [Link]

  • Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization | LCGC International. [Link]

  • 2,5-Dichlorophenylzinc iodide | C6H3Cl2IZn | CID 57349195 - PubChem. [Link]

  • proton NMR spectrum of 1,2-dichloroethane - Doc Brown's Chemistry. [Link]

  • 12.1: Characterization of Organometallic Complexes - Chemistry LibreTexts. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. [Link]

  • Organozinc Reagents in Solution: Insights from Ab Initio Molecular Dynamics and X-ray Absorption Spectroscopy | Inorganic Chemistry - ACS Publications. [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. [Link]

  • Squeeze-Excitation Attention-Guided 3D Inception ResNet for Aflatoxin B1 Classification in Almonds Using Hyperspectral Imaging - MDPI. [Link]

  • Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium - YouTube. [Link]

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Comparative

Cost-Benefit Analysis: 2,4-Dichlorophenylzinc Iodide in High-Fidelity Synthesis

Executive Summary In the landscape of C–C bond formation, the introduction of the 2,4-dichlorophenyl moiety presents a specific set of steric and electronic challenges. While Suzuki-Miyaura coupling using 2,4-dichlorophe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of C–C bond formation, the introduction of the 2,4-dichlorophenyl moiety presents a specific set of steric and electronic challenges. While Suzuki-Miyaura coupling using 2,4-dichlorophenylboronic acid remains the industrial standard for robust, large-scale synthesis, 2,4-dichlorophenylzinc iodide (Negishi reagent) offers a superior cost-benefit profile for high-value, complex intermediates where reaction rate , functional group tolerance , and suppression of protodeboronation are critical.

This guide analyzes the technical and economic trade-offs of using the organozinc reagent versus its boronic acid and Grignard counterparts.

Technical Landscape: The "2,4-Dichloro" Challenge

The 2,4-dichlorophenyl motif is electron-deficient and sterically hindered at the ortho position. These properties dictate the success of the cross-coupling mechanism:

  • Steric Hindrance: The chlorine atom at the C2 position creates significant steric bulk, impeding the transmetallation step in catalytic cycles.

  • Electronic Deactivation: The electron-withdrawing nature of the two chlorine atoms makes the corresponding boronic acid prone to protodeboronation under the basic conditions required for Suzuki coupling [1].

  • Nucleophilicity: As a nucleophile, the organometallic species must be sufficiently reactive to undergo transmetallation with the palladium catalyst but stable enough to avoid homocoupling.

Comparative Performance Analysis
A. Negishi (Zinc) vs. Suzuki (Boron)
Feature2,4-Dichlorophenylzinc Iodide (Negishi)2,4-Dichlorophenylboronic Acid (Suzuki)
Reactivity High. Fast transmetallation even with ortho steric hindrance.Moderate. Often requires specialized ligands (e.g., S-Phos, X-Phos) to overcome steric bulk.
Stability Low. Moisture/Air sensitive. Must be stored under inert gas.High. Bench-stable solid. Indefinite shelf life.
Side Reactions Minimal. Low risk of protonolysis in aprotic solvents.High Risk. Electron-deficient aryl boronates are prone to protodeboronation in basic media [2].
Conditions Neutral. No base required.[1] Ideal for base-sensitive substrates (e.g., esters, lactones).Basic. Requires activation by base (K₂CO₃, CsF), which may hydrolyze sensitive groups.
Atom Economy Lower. Stoichiometric zinc waste.Higher. Boronic acids produce water-soluble borate waste.

Verdict: Use the Zinc reagent when the coupling partner contains base-sensitive groups (esters, labile protecting groups) or when the boronic acid fails due to protodeboronation. Use Boronic Acid for routine, large-scale synthesis where base tolerance is not an issue.[1]

B. Negishi (Zinc) vs. Kumada (Magnesium)
  • 2,4-Dichlorophenylmagnesium bromide is highly reactive but lacks chemoselectivity. It will attack ketones, esters, and nitriles on the coupling partner.

  • The Zinc reagent tolerates these functional groups, allowing for the synthesis of complex pharmaceutical intermediates without extensive protection-deprotection steps [3].

Decision Framework & Workflow

The following decision tree illustrates when to deploy 2,4-Dichlorophenylzinc iodide based on substrate constraints.

ReagentSelection Start Target: Introduce 2,4-Dichlorophenyl Group CheckFG Contains Base-Sensitive Groups? (Esters, Lactones, base-labile PGs) Start->CheckFG CheckSterics Coupling Partner Sterically Hindered? CheckFG->CheckSterics No UseZn USE 2,4-Dichlorophenylzinc Iodide (Negishi Coupling) CheckFG->UseZn Yes (Avoid Base) CheckScale Scale > 1 kg? CheckSterics->CheckScale No CheckSterics->UseZn Yes (High Reactivity Needed) CheckScale->UseZn No (Performance Priority) UseB USE 2,4-Dichlorophenylboronic Acid (Suzuki Coupling) CheckScale->UseB Yes (Cost/Stability Priority) UseMg USE Grignard Reagent (Kumada Coupling)

Figure 1: Decision matrix for selecting the optimal metallated reagent based on substrate sensitivity and scale.

Cost-Benefit Matrix
Cost FactorCommercial Zinc Reagent In-Situ Prepared Zinc Boronic Acid
Material Cost


6–8/mmol.
$ (Low). Precursors (Ar-I + Zn) are cheap.

0.50/mmol.
Labor/Time Low. Ready to use.[1]High. Requires activation (Rieke Zn or LiCl-mediated).Low. Weigh and add.
Process Risk Moderate. Shipping/Storage stability issues.High. Quality of activated Zn varies by batch [4].[2]Low. Robust and reproducible.
Purification Low. Clean reaction profile.[1]Moderate. Excess Zn sludge filtration.Moderate. Boron byproducts can be sticky.

Strategic Insight: For discovery chemistry (mg to g scale), the Commercial Zinc Reagent is cost-effective because it saves days of optimization time. For process chemistry (>100 g), In-Situ Preparation or switching to Boronic Acid is necessary to control material costs.

Experimental Protocols
A. Preparation of 2,4-Dichlorophenylzinc Iodide (In-Situ)

Note: If purchasing commercial reagent (0.5 M in THF), skip to Section B. Method adapted from Rieke et al. [5].

  • Activation: In a flame-dried Schlenk flask under Argon, suspend Zinc dust (1.5 equiv) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 minute. Cool, then add TMSCl (1 mol%) and stir for 15 mins.

  • Insertion: Add 1-iodo-2,4-dichlorobenzene (1.0 equiv) dropwise.

  • Reaction: Stir at 40°C for 2-4 hours. Monitor by GC (quench aliquot with iodine).

  • Titration: Allow excess zinc to settle. Titrate the supernatant using iodine to determine precise concentration (typically 0.4 – 0.6 M).

B. General Negishi Coupling Protocol

Target: Coupling with aryl bromide (Ar-Br).

  • Catalyst Loading: In a glovebox or under Argon flow, charge a reaction vial with Pd(PPh₃)₄ (3-5 mol%) and the aryl bromide (1.0 equiv).

  • Solvent: Add anhydrous THF (concentration 0.2 M relative to Ar-Br).

  • Reagent Addition: Add 2,4-Dichlorophenylzinc iodide solution (1.2 – 1.5 equiv) via syringe.

  • Execution: Stir at 60°C for 2–6 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. The zinc salts remain in the aqueous phase.

Mechanistic Visualization

The following diagram details the catalytic cycle, highlighting where the Zinc reagent offers advantages over Boron in the transmetallation step.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd-L2 RedElim->Pd0 - Product ZnReagent 2,4-Cl2-Ph-ZnI (Fast Nucleophile) ZnReagent->TransMet Direct Attack BoronReagent 2,4-Cl2-Ph-B(OH)2 (Slow/Base Dep.) BoronReagent->TransMet Requires Base + Activation

Figure 2: Negishi catalytic cycle demonstrating the direct transmetallation pathway of the organozinc reagent.

References
  • Protodeboronation Mechanisms: Kinetic analysis of the protodeboronation of electron-deficient arylboronic acids. Journal of Organic Chemistry.[1][3]

  • Boronic Acid Instability: Stability of Polyhalogenated Aryl Boronic Acids.[4] Chemical Reviews.

  • Organozinc Tolerance: Functional Group Tolerance in Organozinc Chemistry. Knochel, P. et al. Nature.

  • Rieke Zinc Preparation: Preparation of Highly Reactive Zinc.[2][3] Rieke Metals Technical Notes.

  • Negishi Coupling Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Organozinc Reagents. Chemical Reviews.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2,4-Dichlorophenylzinc Iodide

As a Senior Application Scientist, my primary goal is to empower your research by ensuring you can handle reactive and sensitive reagents not only effectively but, more importantly, safely. 2,4-Dichlorophenylzinc iodide...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring you can handle reactive and sensitive reagents not only effectively but, more importantly, safely. 2,4-Dichlorophenylzinc iodide is a valuable organozinc reagent, critical in forming carbon-carbon bonds in complex molecule synthesis, particularly in Negishi and Fukuyama couplings.[1] However, its utility is matched by its reactivity. This guide moves beyond a simple checklist to provide a holistic operational and safety protocol, grounded in the chemical principles that dictate its behavior.

The 'Why': Understanding the Reactivity of Organozinc Halides

2,4-Dichlorophenylzinc iodide belongs to the heteroleptic class of organozinc compounds (RZnX).[2] Its reactivity is governed by the polarized carbon-zinc bond. While less reactive than their Grignard or organolithium counterparts, organozinc reagents are still highly sensitive.[2]

  • Moisture Sensitivity: They are readily hydrolyzed by protic solvents, including ambient moisture in the air.[2][3] This reaction cleaves the C-Zn bond, rendering the reagent inactive and generating potentially hazardous byproducts.

  • Air Sensitivity: Though less pyrophoric than dialkylzinc compounds, arylzinc halides can still react with oxygen.[2][3] This oxidation can lead to undesired side products and compromise the integrity of your experiment.

  • Toxicological Profile: The molecule itself presents hazards. The dichlorophenyl group is a halogenated aromatic, and zinc compounds can be irritants.[4][5] Furthermore, upon hydrolysis or decomposition, it can release acidic and irritating compounds.[6] Therefore, preventing exposure through inhalation, ingestion, or skin contact is paramount.[4]

Understanding these principles is the foundation of a robust safety protocol. We are not just following rules; we are actively controlling the chemical environment to ensure a successful and safe experiment.

Essential Personal Protective Equipment (PPE)

The selection of PPE is your first and most critical line of defense. It must be chosen to counter the specific hazards of both the reagent and the solvents used (commonly tetrahydrofuran - THF).

Body AreaPrimary PPESpecifications & StandardsRationale & Key Considerations
Respiratory NIOSH-approved RespiratorAir-purifying respirator with organic vapor cartridges and P95/N95 or higher particulate filters.[4] For spills or emergencies, a self-contained breathing apparatus (SCBA) is required.[6]Protects against inhalation of the reagent if it becomes airborne as dust and against the organic vapors of the solvent (e.g., THF).[4][7] Work should always be conducted in a certified chemical fume hood or glovebox to minimize inhalation exposure.[8]
Eye & Face Chemical Splash Goggles & Face ShieldGoggles must meet ANSI Z87.1 standards and provide a complete seal around the eyes.[9] A full-face shield should be worn over the goggles.This dual-layer protection is non-negotiable. It protects against splashes of the corrosive reagent solution and potential violent reactions (e.g., improper quenching).[6][10] Standard safety glasses are inadequate.
Hands Chemical-Resistant Gloves (Double Gloving)Heavy-duty nitrile or neoprene gloves. Check manufacturer's data for breakthrough times with THF or the specific solvent in use.Double gloving provides an extra layer of protection. The outer glove absorbs the initial contact, while the inner glove protects your skin during the removal of contaminated gloves. Always inspect gloves for any signs of degradation or puncture before use.[11]
Body Flame-Resistant (FR) Laboratory Coat & ApronTightly cuffed, long-sleeved FR lab coat. A chemical-resistant apron worn over the lab coat is recommended.An FR lab coat is essential due to the flammability of THF and the potential, though lower, pyrophoricity of organozinc reagents.[2][7] The apron adds a layer of protection against spills of the corrosive and skin-irritating solution.[6][12] Do not wear synthetic clothing that can melt onto skin. Closed-toe shoes are mandatory.

Operational Workflow: A Step-by-Step Guide

This protocol outlines the essential steps for safely handling 2,4-Dichlorophenylzinc iodide. The entire process must be conducted under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.

Workflow for Handling 2,4-Dichlorophenylzinc Iodide

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Reagent Handling (Inert Atmosphere) cluster_cleanup Phase 3: Decontamination & Disposal Start Start Prep_Area Prepare Work Area (Fume Hood / Glovebox) Start->Prep_Area Inspect_PPE Inspect All PPE (Gloves, Goggles, Coat) Prep_Area->Inspect_PPE Don_PPE Don Full PPE Inspect_PPE->Don_PPE Purge_System Establish Inert Atmosphere (Purge with Ar/N2) Don_PPE->Purge_System Transfer_Reagent Transfer Reagent via Syringe or Cannula Purge_System->Transfer_Reagent Reaction Perform Reaction Transfer_Reagent->Reaction Quench Quench Residual Reagent & Reaction Mixture Reaction->Quench Decontaminate Decontaminate Glassware & Work Surfaces Quench->Decontaminate Segregate_Waste Segregate & Label Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE End End Doff_PPE->End

Caption: Workflow for safe handling of 2,4-Dichlorophenylzinc iodide.

Experimental Protocol
  • Preparation and Pre-Handling Checks:

    • Ensure a certified chemical fume hood or glovebox is fully operational.

    • Have all necessary glassware oven-dried and cooled under an inert atmosphere.

    • Prepare quenching and spill kits. A container of sand or an appropriate absorbent should be readily available.[13]

    • Thoroughly inspect all PPE for damage, wear, or contamination before donning it.

  • Handling the Reagent (Under Inert Atmosphere):

    • If working with a solution (e.g., in THF), ensure it is under a positive pressure of inert gas.

    • Use a clean, dry syringe or cannula to transfer the liquid. Never draw air into the syringe.

    • Add the reagent slowly and in a controlled manner to your reaction vessel, which should also be under an inert atmosphere and potentially cooled in an ice bath to manage any exothermic reaction.

  • Post-Handling and Decontamination:

    • Any residual reagent in the transfer syringe or on glassware must be carefully quenched.

    • Quenching Procedure: Slowly add the residual material to a separate flask containing a stirred, cooled (0 °C) solution of a proton source like isopropanol under an inert atmosphere. Once the reaction subsides, slowly add water to ensure complete hydrolysis.

    • Clean all contaminated surfaces thoroughly.

Disposal Plan: From Bench to Waste Stream

Improper disposal is a serious safety and compliance violation. All materials contaminated with 2,4-Dichlorophenylzinc iodide must be treated as hazardous waste.[5]

  • Quench the Reaction Mixture: Once your reaction is complete, the entire reaction mixture must be quenched. Slowly and carefully add it to a separate, stirred flask containing a suitable quenching agent (e.g., a saturated aqueous solution of ammonium chloride or a dilute acid), ensuring the flask is cooled in an ice bath.

  • Segregate Waste Streams:

    • Liquid Waste: The quenched, aqueous reaction mixture should be placed in a clearly labeled, sealed container for hazardous liquid waste.[12][14] Do not mix with other waste streams unless compatibility is confirmed.

    • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a separate, sealed, and clearly labeled container for solid hazardous waste.[8]

  • Final Disposal: All waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific guidelines for pickup and disposal. Never pour this material down the drain.[5]

By adhering to this comprehensive guide, you are not just ensuring your personal safety but also the integrity of your research and the safety of your colleagues.

References

  • Apollo Scientific. (n.d.). 2,4-Dichloroquinazoline Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Zinc iodine chloride solution.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Zinc Iodide, 99.999%.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,4-D.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - Overview.
  • Fisher Scientific. (2024). Safety Data Sheet: 2-Chlorophenylzinc iodide, 0.5M in THF.
  • ECHEMI. (n.d.). 2,5-DICHLOROPHENYLZINC IODIDE SDS, 352530-43-9 Safety Data Sheets.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Personal Protective Equipment.
  • Wikipedia. (n.d.). Organozinc chemistry.
  • Carl ROTH. (n.d.). Safety Data Sheet: Zinc iodine chloride solution.
  • Carl ROTH. (n.d.). Safety Data Sheet: Zinc iodide.
  • LibreTexts Chemistry. (2023). 24.16.3: Organozinc Chemistry.
  • Fisher Scientific. (2025). Safety Data Sheet: Zinc iodide.
  • National Institutes of Health (NIH). (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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